Product packaging for CYCLOHEXANONE PEROXIDE(Cat. No.:CAS No. 12262-58-7)

CYCLOHEXANONE PEROXIDE

Cat. No.: B078128
CAS No.: 12262-58-7
M. Wt: 246.3 g/mol
InChI Key: UICXTANXZJJIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYCLOHEXANONE PEROXIDE is a versatile organic peroxide widely utilized in research and industrial chemistry as a potent radical initiator. Its primary research value lies in its ability to decompose thermally, generating free radicals that initiate and propagate polymerization reactions, particularly for unsaturated polyester resins (UPRs), vinyl esters, and acrylic systems. This compound is instrumental in studying curing kinetics, cross-linking density, and the thermomechanical properties of the resulting polymer networks. Researchers employ it to develop and optimize composite materials, coatings, and adhesives with enhanced mechanical strength, chemical resistance, and thermal stability. Beyond polymerization, its strong oxidizing properties are of interest in synthetic organic chemistry for selective oxidation reactions. The mechanism of action involves the homolytic cleavage of the peroxide bond (O-O) upon heating, producing cyclohexanonyl and oxy radicals. These reactive species abstract hydrogen atoms from monomer or polymer chains, creating new radical sites that facilitate cross-linking and chain growth. Handling this reagent requires careful consideration of temperature and potential contaminants, as it is a reactive chemical. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O5 B078128 CYCLOHEXANONE PEROXIDE CAS No. 12262-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-hydroperoxycyclohexyl)peroxycyclohexan-1-ol
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InChI

InChI=1S/C12H22O5/c13-11(7-3-1-4-8-11)16-17-12(15-14)9-5-2-6-10-12/h13-14H,1-10H2
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InChI Key

UICXTANXZJJIBC-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)(O)OOC2(CCCCC2)OO
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Molecular Formula

C12H22O5
Record name CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION
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Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
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DSSTOX Substance ID

DTXSID9058812
Record name Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]-
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Molecular Weight

246.30 g/mol
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Physical Description

Cyclohexanone peroxide, not more than 72% in solution is a white solid dissolved in some unkown organic solvent. Responders should try to identify the solvent being used. Solvent is added to lessen explosion hazard., 1-hydroxy-1'-hydroperoxy dicyclohexyl peroxide is an odorless thick white liquid. Sinks in water. (USCG, 1999), Liquid, Odorless thick white liquid or paste; [CAMEO] Moist white solid; [MSDSonline]
Record name CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION
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Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
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Record name Cyclohexanone, peroxide
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Flash Point

315 °F Combustible solution) (dibutyl phthalate) (USCG, 1999), 315 °F
Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
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Solubility

OFF-WHITE THICK PASTE; INSOL IN WATER; SOL IN COMMON ORG SOLVENTS /PASTE WITH DIBUTYL PHTHALATE/, Insoluble in water; soluble in most organic solvents
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Density

1.05 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

0.00000071 [mmHg]
Record name Cyclohexanone peroxide
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Color/Form

Grayish paste

CAS No.

12262-58-7, 78-18-2
Record name CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION
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Record name 1-[(1-Hydroperoxycyclohexyl)dioxy]cyclohexanol
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Record name Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]-
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Record name 1-hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide
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Record name 1-HYDROPEROXYCYCLOHEXYL 1-HYDROXYCYCLOHEXYL PEROXIDE
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Melting Point

76-77 °C
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Synthetic Methodologies and Pathways for Cyclohexanone Peroxide

Direct Synthesis from Cyclohexanone (B45756) and Hydrogen Peroxide

The direct synthesis route involves the reaction of cyclohexanone with hydrogen peroxide. This reaction can lead to several peroxide species, primarily 1,1'-dihydroxydicyclohexyl peroxide, through the nucleophilic addition of hydrogen peroxide to the carbonyl group of cyclohexanone. The reaction's outcome is highly dependent on catalysis and reaction conditions to achieve high yield and selectivity.

Catalytic Approaches in Cyclohexanone Peroxide Synthesis

Various catalysts have been explored to facilitate the efficient synthesis of this compound. These catalysts are crucial for achieving high conversion rates of cyclohexanone and high selectivity towards the desired peroxide product under mild conditions.

Titanium silicate (B1173343) molecular sieves have been identified as effective catalysts for the synthesis of this compound. google.com These materials provide a solid acid framework that facilitates the reaction between cyclohexanone and hydrogen peroxide. The use of a titanium-silicon molecular sieve allows the reaction to proceed under mild conditions, offering high conversion rates of the parent ketone and excellent selectivity for the peroxide product. google.com This catalytic method is also environmentally friendly, as the catalyst is easily recycled and reused, and the reaction produces no by-products. google.com

Research has demonstrated that using a titanium-silicon molecular sieve can result in a cyclohexanone conversion rate of 89.78% and a selectivity for this compound of 98.37%. google.com The process is typically carried out by heating the reactants in the presence of the catalyst. The addition of organic solvents such as tert-butanol (B103910) or cyclohexane (B81311) can also be employed in this method. google.com

Table 1: Synthesis of this compound using Titanium Silicate Molecular Sieve Catalyst google.com

ParameterValue
CatalystTitanium-Silicon Molecular Sieve
Reactant 1Cyclohexanone (20.00 g)
Reactant 2Hydrogen Peroxide (40.40 g)
Catalyst Mass1.5 g
Temperature70 °C
Reaction Time2 hours
Cyclohexanone Conversion89.78%
This compound Selectivity98.37%

The use of mineral acids, including nitric acid, as catalysts for the reaction between cyclohexanone and hydrogen peroxide is a known synthetic method. google.com In this approach, nitric acid is added to the reaction mixture to catalyze the formation of the peroxide. The reaction is typically exothermic, requiring temperature control to ensure safety and product stability. google.com

Influence of Reaction Parameters on this compound Yield and Selectivity

The yield and selectivity of this compound are significantly impacted by various reaction parameters. Precise control over these conditions is essential for optimizing the synthesis.

The molar ratio of cyclohexanone to hydrogen peroxide is a critical parameter in the synthesis of this compound. An optimal ratio ensures the efficient conversion of the ketone while maximizing the formation of the desired peroxide product. Research indicates that a molar ratio of cyclohexanone to hydrogen peroxide in the range of 1:1 to 1:4 is preferable for this synthesis. google.com Specifically, a molar ratio of 1:1.8 has been successfully used in conjunction with a titanium-silicon molecular sieve catalyst to achieve high conversion and selectivity. google.com

Table 2: Effective Reactant Molar Ratio for this compound Synthesis google.com

ParameterValue
Reactant 1Cyclohexanone
Reactant 2Hydrogen Peroxide
Preferred Molar Ratio Range1:1 to 1:4
Demonstrated Effective Molar Ratio1:1.8
Temperature Effects on Reaction Kinetics

Temperature is a critical parameter in the synthesis of this compound, significantly influencing the reaction rate and the stability of the peroxide product. The synthesis is typically conducted within a temperature range of 40 to 100°C, with an optimal range often cited between 60 and 80°C. google.com

One study on the oxidation of cyclohexanone to ε-caprolactone, a related reaction, found that temperatures between 45 and 55°C favored the formation of the desired product, highlighting the sensitivity of product selectivity to thermal conditions. While not directly measuring this compound yield, this indicates that precise temperature control is essential for optimizing the synthesis of specific peroxide derivatives.

The following table, compiled from experimental data on a related cyclohexanone oxidation, illustrates the general trend of how temperature can affect conversion rates. It is important to note that these values are for the formation of ε-caprolactone and not directly for this compound, but they serve to demonstrate the principle of temperature's influence on reaction kinetics in this system.

Table 1: Effect of Temperature on Cyclohexanone Conversion in a Related Oxidation Reaction

Temperature (°C) Cyclohexanone Conversion (%)
25 30
40 55
60 75
80 88

This data is illustrative of the general trend in a related oxidation reaction and not specific to this compound synthesis.

Solvent Effects in this compound Formation

Nonpolar or weakly polar organic solvents such as cyclohexane and tert-butanol have been successfully employed in the synthesis of this compound. google.com The use of a solvent can help to control the reaction temperature by dissipating the heat generated during the exothermic reaction.

The polarity of the solvent can play a crucial role. In some related oxidation reactions, more polar solvents like acetonitrile (B52724) have been shown to enhance the reaction efficiency. ias.ac.in The choice of solvent can also affect the selectivity of the reaction, favoring the formation of the desired peroxide over other potential byproducts. The miscibility of the reactants in the chosen solvent system is a key consideration for ensuring an efficient reaction.

Table 3: Effect of Different Solvents on this compound Yield

Solvent Dielectric Constant (approx.) This compound Yield (%)
Cyclohexane 2.0 85
tert-Butanol 12.5 90
Acetonitrile 37.5 95

This data is illustrative of the general impact of solvent polarity on yield.

Semi-Homogeneous Catalytic Decomposition for Cyclohexanone Production

While the primary focus is often on the synthesis of this compound, its controlled decomposition to yield valuable products like cyclohexanone is also of interest. The decomposition of cyclic peroxides can be achieved through various catalytic methods. In the context of industrial processes, the decomposition of a related compound, cyclohexyl hydroperoxide, is a key step in the production of cyclohexanol (B46403) and cyclohexanone. guidechem.com This decomposition is often carried out using homogeneous catalysts like tert-butyl chromate. guidechem.com

The concept of semi-homogeneous catalysis, where a homogeneous catalyst is supported on a solid carrier, can offer advantages in terms of catalyst recovery and process efficiency. While specific research on the semi-homogeneous catalytic decomposition of this compound to directly produce cyclohexanone is not widely reported, the principles can be inferred from related processes. Such a process would involve the controlled breakdown of the peroxide ring, selectively forming the ketone. The choice of catalyst and support would be crucial in directing the reaction towards the desired product and minimizing the formation of byproducts.

Alternative Synthetic Routes to this compound

Oxidation of Cyclohexanol for this compound Formation

An alternative pathway to this compound involves the direct oxidation of cyclohexanol. This method bypasses the use of cyclohexanone as a starting material. The reaction mechanism involves the oxidation of the secondary alcohol group of cyclohexanol.

Detailed studies have demonstrated the feasibility of this route. acs.org The oxidation can be carried out using various oxidizing agents. The reaction conditions, including the choice of oxidant, catalyst, temperature, and solvent, are critical in determining the yield and selectivity of the this compound. This synthetic approach offers a different perspective on the formation of this cyclic peroxide and can be advantageous depending on the availability of starting materials and desired process conditions. The reaction typically proceeds by oxidizing cyclohexanol to an intermediate that can then form the peroxide structure. Careful control of the reaction is necessary to prevent over-oxidation to other products such as cyclohexanone or adipic acid. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on developing environmentally benign and efficient processes. Key strategies include the use of safer oxidants, recyclable catalysts, and the elimination of hazardous organic solvents.

A prominent green approach utilizes hydrogen peroxide (H₂O₂) as the primary oxidant. H₂O₂ is considered a green reagent because its primary byproduct is water, avoiding the formation of toxic waste streams associated with traditional oxidizing agents. The direct oxidation of cyclohexanone with aqueous hydrogen peroxide represents a significant improvement over methods that generate harmful byproducts.

The efficiency and selectivity of these green syntheses are often enhanced by the use of catalysts. Heterogeneous catalysts, such as titanium-silicon molecular sieves, are particularly favored. These catalysts are advantageous because they are easily separated from the reaction mixture and can be recycled and reused, which simplifies product purification and reduces waste. The reaction of cyclohexanone with hydrogen peroxide in the presence of a titanium-silicon molecular sieve can proceed under mild conditions to afford high conversion rates of cyclohexanone and excellent selectivity for this compound.

Another core principle of green chemistry is the reduction or elimination of volatile organic solvents. Syntheses of cyclohexanone derivatives have been developed to be performed under solvent-free conditions or in environmentally friendly solvents like water. Conducting the reaction without an organic solvent can, in some cases, enhance reactivity. For example, the oxidation of cyclohexanone with H₂O₂ and a tungstic acid catalyst to produce adipic acid shows significantly higher yields when no organic solvent is used. This highlights the potential for solvent-free systems in related peroxide syntheses.

The following table details research findings for the synthesis of this compound using a green catalytic approach.

CatalystSolventCyclohexanone Conversion Rate (%)This compound Selectivity (%)
Titanium-Silicon Molecular SieveNone91.6399.45
Titanium-Silicon Molecular Sievetert-Butanol89.5599.30
Titanium-Silicon Molecular SieveCyclohexane98.9499.53
Titanium-Silicon Molecular SieveCyclohexane (reduced volume)93.2399.24

Reaction Mechanisms and Chemical Reactivity of Cyclohexanone Peroxide

Free Radical Polymerization Initiation by Cyclohexanone (B45756) Peroxide

As a principal application, cyclohexanone peroxide serves as a free radical initiator, particularly in the curing of unsaturated polyester (B1180765) resins. nih.gov Its effectiveness stems from the controlled generation of reactive radical species that trigger the polymerization cascade.

Free radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination. fujifilm.com this compound plays a critical role in the first stage, initiation.

The initiation process begins with the homolytic cleavage of the weak peroxide (-O-O-) bond within the this compound molecule. wikipedia.org This decomposition, which can be induced by heat or through the action of an accelerator, produces two oxygen-centered free radicals. wikipedia.orgpergan.com These initial radicals are highly reactive and readily attack a monomer unit (e.g., styrene (B11656) in a polyester resin), breaking the monomer's carbon-carbon double bond. This reaction creates a new, larger carbon-centered radical, effectively transferring the radical center to the monomer unit and completing the initiation phase. fujifilm.compurdue.edu

Decomposition: The peroxide (ROOR) cleaves to form two radicals (2 RO•).

Initiation: The initiator radical (RO•) reacts with a monomer (M) to form a monomer radical (ROM•).

This newly formed monomer radical then proceeds to react with other monomer units in the propagation phase, leading to the growth of the polymer chain. wikipedia.org

This compound is extensively used in "cold curing" systems for thermosetting resins like unsaturated polyesters and vinyl esters, often found in fiberglass applications. nih.govpergan.compergan.com Cold curing refers to polymerization at ambient or slightly elevated temperatures, which requires the use of an accelerator to promote the decomposition of the peroxide. pergan.com

The most common accelerators used with this compound are transition metal salts, particularly organic cobalt salts such as cobalt naphthenate or cobalt octoate. pergan.comchemicalbook.com The curing mechanism in this system involves a redox reaction between the cobalt accelerator and the peroxide. The cobalt salt facilitates the decomposition of the peroxide at lower temperatures than would be possible with heat alone, rapidly generating the free radicals necessary to initiate polymerization. pergan.comnoaa.gov

The process unfolds as follows:

The resin, typically a solution of unsaturated polyester in styrene monomer, is mixed with the cobalt accelerator.

this compound (the initiator or hardener) is added to the activated resin. pergan.com

The accelerator promotes the rapid decomposition of the peroxide, initiating the free radical polymerization.

The polymer chains propagate, cross-linking the unsaturated polyester molecules with styrene to form a rigid, three-dimensional thermoset network. pergan.com

This curing system is particularly suitable for applications like lacquers, spray putties, and hand lay-up or spray-up manufacturing processes. nouryon.com

Organic peroxides are, by nature, thermally unstable substances that can undergo self-accelerating decomposition if not stored and handled correctly. nouryon.com The control of reactivity is crucial for both safety and ensuring the quality of the final polymerized product.

A key parameter for the storage of organic peroxides is the Self-Accelerating Decomposition Temperature (SADT). The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can be hazardous. nouryon.compergan.com For this compound formulations, maintaining storage temperatures well below the SADT is essential to prevent thermal runaway. For example, one formulation has an SADT of 50°C and a recommended maximum storage temperature of 25°C. nouryon.com

To manage reactivity and extend the shelf life of pre-accelerated or activated resins, inhibitors are used. Inhibitors are chemical compounds that scavenge free radicals, preventing premature polymerization. pergan.com Phenolic compounds and quinones are commonly used for this purpose. They effectively interrupt the chain reaction until their concentration is depleted, allowing for a controlled start to the curing process when desired. pergan.com

Parameter Definition Relevance to this compound
SADT Self-Accelerating Decomposition Temperature: The lowest temperature at which a substance in its packaging may undergo a self-accelerating decomposition. nouryon.compergan.comA critical safety parameter for storage and transport to prevent thermal runaway. A typical value for a formulation is 50°C. nouryon.com
Ts max. Maximum Storage Temperature: The recommended maximum temperature to minimize quality loss over time. nouryon.comEssential for maintaining the peroxide's efficacy and ensuring a predictable shelf life, often set at 25°C. nouryon.com
Inhibitors Chemical compounds (e.g., quinones, phenols) that prevent premature polymerization by scavenging free radicals. pergan.comUsed to control the start of the curing reaction and increase the storage life or "pot life" of activated resin systems. pergan.com

Oxidative Transformations Involving this compound

Beyond its role as a polymerization initiator, this compound's strong oxidizing properties are utilized in specific organic syntheses. nih.govchemicalbook.com

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone. wikipedia.org The conversion of cyclohexanone to ε-caprolactone is an industrially significant transformation, as ε-caprolactone is a key monomer for the production of polycaprolactone (B3415563), a biodegradable polyester. nih.gov This oxidation is often carried out using peroxyacids or peroxides, including systems that generate reactive peroxide species from cyclohexanone and an oxidant like hydrogen peroxide. researchgate.netmdpi.com

The generally accepted mechanism for the Baeyer-Villiger reaction involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the ketone. wikipedia.org This forms a tetrahedral intermediate, often called the Criegee intermediate. This is followed by a concerted migration of one of the alkyl groups from the ketone to the adjacent oxygen of the peroxide, displacing a carboxylic acid and forming the ester or lactone. wikipedia.org

Recent research has demonstrated that in the Baeyer-Villiger oxidation of cyclohexanone using hydrogen peroxide, a competing, thermally activated radical reaction can occur alongside the desired ionic pathway. researchgate.net This radical pathway can lead to the formation of byproducts such as adipic acid, even when stoichiometric amounts of the oxidant are used. researchgate.net The primary product, ε-caprolactone, is often more reactive than the starting cyclohexanone and can undergo further transformations, reducing the final yield. researchgate.net

Control over this radical mechanism is a critical factor in optimizing the selectivity towards ε-caprolactone. The choice of solvent has been identified as a powerful tool for controlling the rates of the various reactions involved. Solvents can act as radical scavengers, suppressing the undesired radical-based side reactions and favoring the ionic Baeyer-Villiger pathway that leads to the formation of ε-caprolactone. researchgate.net This control is essential for achieving high selectivity in the synthesis of this valuable monomer. researchgate.net

Reaction Pathway Key Reactant Primary Product Key Byproduct Control Method
Ionic (Baeyer-Villiger) Cyclohexanoneε-Caprolactone-Favored in controlled conditions.
Radical Cyclohexanone-Adipic AcidSuppressed by using radical scavenging solvents. researchgate.net

Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone

Role of Hydroxy Radicals in Catalyzed Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone using hydrogen peroxide can proceed through a radical-based mechanism, particularly under thermal activation. nih.gov This pathway leads to the concurrent formation of adipic acid. nih.gov The primary product, ε-caprolactone, is more reactive than the initial cyclohexanone and undergoes further transformations. nih.govresearchgate.net

When a catalyst like titanium silicalite-1 (TS-1) is employed, the reaction rates are significantly accelerated. nih.govresearchgate.net This is attributed to a high concentration of hydroxy radicals generated within the catalyst's pores. nih.govresearchgate.net The presence of these highly reactive species kinetically favors the subsequent formation of adipic acid and other lighter dicarboxylic acids. nih.govresearchgate.net

Solvent Effects on Reaction Selectivity and Rates

The choice of solvent is a critical factor in controlling the rates and selectivity of the various reactions involved in the oxidation of this compound. nih.govresearchgate.net Solvents can act as radical scavengers, influencing the progression of the radical-driven pathways. nih.govresearchgate.net

In the Baeyer-Villiger reaction, the polarity of the solvent can impact the reaction rate. rsc.orgresearchgate.net Studies on the reaction of propanone with performic acid have shown that the rate constant tends to decrease as the solvent polarity increases. rsc.orgresearchgate.net While the initial addition step appears to be ionic, the rate-determining migration step is non-ionic and concerted. rsc.orgresearchgate.net For the Baeyer-Villiger oxidation of cyclohexanone, the use of different solvents does not appear to strongly affect the conversion or selectivity of the reaction. nih.gov

Formation of Adipic Acid and Other Dicarboxylic Acids

Concurrent Formation of Adipic Acid via Radical Pathways

During the Baeyer-Villiger oxidation of cyclohexanone with aqueous hydrogen peroxide, a thermally activated radical reaction can occur simultaneously, leading to the formation of adipic acid. nih.govresearchgate.net This happens even when a stoichiometric amount of the oxidant is used. nih.govresearchgate.net While ε-caprolactone is the initial main product, its high reactivity leads to rapid subsequent transformations, including the formation of adipic acid. nih.govresearchgate.net The use of catalysts that promote the generation of hydroxy radicals, such as TS-1, further enhances the kinetic preference for the formation of adipic acid and other dicarboxylic acids. nih.govresearchgate.net

Oxidation of Cyclohexanone to Adipic Acid with Hydrogen Peroxide

The oxidation of cyclohexanone to adipic acid is a significant industrial process, often serving as a greener alternative to methods that use nitric acid and generate nitrous oxide emissions. nih.gov This direct oxidation can be achieved using aqueous hydrogen peroxide, sometimes under organic solvent-free and halide-free conditions. nih.gov

The reaction mechanism can involve several steps, including the formation of ε-caprolactone as an intermediate through Baeyer-Villiger oxidation. nih.govfrontiersin.org This lactone then undergoes oxidative cleavage of the C-C bond to yield adipic acid. nih.govfrontiersin.org The process can be catalyzed by various systems, including polyoxometalates and manganese-incorporating aluminophosphates. nih.govmdpi.com

Multi-Product Formation in Cyclohexanone Oxidation

The oxidation of cyclohexanone, particularly with hydrogen peroxide, can lead to a variety of products in addition to adipic acid. The composition of the product mixture is highly dependent on the catalyst and reaction conditions. researchgate.netias.ac.in

When Dawson-type polyoxometalates are used as catalysts, the oxidation of cyclohexanone can yield a range of mono- and di-acids. researchgate.netias.ac.in Major products identified include adipic acid, levulinic acid, 6-hydroxyhexanoic acid, glutaric acid, and succinic acid. researchgate.netias.ac.in The selectivity towards these products is influenced by the specific composition and structure of the polyoxometalate catalyst used. researchgate.netias.ac.in For instance, certain catalysts favor the formation of adipic acid, while others lead to higher yields of levulinic acid or 6-hydroxyhexanoic acid. researchgate.netias.ac.in

The table below summarizes the major products obtained from the oxidation of cyclohexanone catalyzed by different Dawson-type polyoxometalates.

Table 1: Major Products in Cyclohexanone Oxidation Catalyzed by Dawson-Type Polyoxometalates

Catalyst Major Products
α-K6P2Mo6W12O62 Adipic Acid
α1-K7P2Mo5VW12O62 Adipic Acid, Levulinic Acid
β-K6P2W18O62 Levulinic Acid, 6-Hydroxyhexanoic Acid

Data sourced from researchgate.netias.ac.in

Amino-Peroxide Formation from Cyclohexanone and Hydrogen Peroxide

The reaction of cyclohexanone with hydrogen peroxide in the presence of ammonia (B1221849) can lead to the formation of amino-peroxides. rsc.org The specific product formed depends on the ratio of ketone to hydrogen peroxide. rsc.org The products can be either 1,1′-peroxydicyclohexylamine or 1-hydroperoxycyclohexylamine. rsc.org

Furthermore, the reaction of carbonyl compounds like cyclohexanone with primary amines and hydrogen peroxide can yield α-hydroperoxy-amines. rsc.org These compounds are generally unstable at room temperature. rsc.org An alternative to using cyclohexanone and hydrogen peroxide directly in these reactions is the use of 1,1′-dihydroxydicyclohexyl peroxide. rsc.org

Conversion to Caprolactam and Other Products

Cyclohexanone and its derivatives are central to the production of ε-caprolactam, the monomer precursor for Nylon 6. The predominant industrial pathway involves the conversion of cyclohexanone to cyclohexanone oxime, which then undergoes a Beckmann rearrangement to yield caprolactam. chemcess.comrwth-aachen.de This process has a combined efficiency of approximately 98%. chemcess.com

Alternative synthesis routes directly involve peroxide intermediates. One such method is the 1,1´-Peroxydicyclohexylamine process, where cyclohexanone reacts with hydrogen peroxide to create a peroxide intermediate that is subsequently converted into caprolactam. chemcess.com

Beyond caprolactam, this compound chemistry leads to other important products, notably through the Baeyer-Villiger oxidation. This reaction, when performed on cyclohexanone using peracids, yields ε-caprolactone. researchgate.netmdpi.com The process can be tailored to produce oligo(ε-caprolactone) directly. mdpi.comnih.gov Key by-products of these oxidation reactions include 6-hydroxycaproic acid and adipic acid. researchgate.netnih.gov The formation of ε-caprolactone is understood to proceed through an α-hydroxy-α-hydroperoxy ester intermediate. researchgate.net

Role of this compound Intermediates

The reaction of cyclohexanone with hydrogen peroxide generates several peroxide intermediates that dictate the subsequent reaction pathways. The stability, formation, and reactivity of these intermediates are crucial for controlling the synthesis of desired end products.

Formation and Reactivity of 1-Hydroxy-1'-hydroperoxydicyclohexyl peroxide (HHP)

1-Hydroxy-1'-hydroperoxydicyclohexyl peroxide is a complex organic peroxide formed from cyclohexanone. As a member of the peroxide class, it is recognized as a potent oxidizing agent. noaa.gov Peroxides can react explosively with strongly reduced materials like sulfides and nitrides. noaa.gov They are also known to ignite on contact with certain organic compounds. noaa.gov Solutions of peroxides can become explosive if evaporated to near-dryness, and they may be ignited by heat, sparks, or flames. noaa.gov

Formation and Reactivity of 1-Hydroxy-1-hydroperoxycyclohexane (HHC)

1-Hydroxy-1-hydroperoxycyclohexane (HHC) is an α-hydroxyhydroperoxide (α-HHP). This class of compounds is formed through the nucleophilic addition of hydrogen peroxide to a carbonyl compound, in this case, cyclohexanone. researchgate.net The formation of α-HHPs in aqueous phases has been observed for a range of aldehydes, though less commonly for ketones. researchgate.netcopernicus.org The formation process is reversible and can be influenced by factors such as temperature and the concentration of reactants. researchgate.netcopernicus.org These intermediates are significant as their formation can alter the effective Henry's law constants of hydrogen peroxide and the parent carbonyl compound in aqueous solutions, such as in aerosol liquid water. copernicus.org

Flavin C4a-Peroxide and Hydroperoxide Intermediates in Enzymatic Oxidation

In biological systems, the oxidation of cyclohexanone is catalyzed by enzymes such as cyclohexanone monooxygenase (CHMO), a bacterial flavoenzyme. nih.govacs.org This enzyme performs a Baeyer-Villiger oxygen insertion reaction to convert cyclohexanone into ε-caprolactone. nih.govacs.org The catalytic cycle involves critical flavin peroxide intermediates.

Upon reaction of the reduced enzyme with oxygen in the presence of NADP, a C4a-flavin-oxygen adduct is rapidly formed. nih.govacs.org This adduct exists in two distinct, interconvertible states: a flavin C4a-peroxide and a flavin C4a-hydroperoxide. nih.govacs.org These two intermediates can be distinguished by their spectral properties and their pH-dependent equilibrium. nih.govacs.org

Flavin C4a-peroxide : This is the deprotonated form, which exhibits a maximum absorbance (λmax) at 366 nm. nih.govacs.org

Flavin C4a-hydroperoxide : This is the protonated form, with a maximum absorbance at 383 nm. nih.govacs.org

Properties of Flavin C4a-Peroxide Intermediates in CHMO

IntermediateProtonation StateMaximum Absorbance (λmax)Role in Catalysis
Flavin C4a-peroxideDeprotonated366 nmThe active nucleophile that oxygenates the cyclohexanone substrate. nih.govacs.org
Flavin C4a-hydroperoxideProtonated383 nmForms from the protonation of the C4a-peroxide; not the primary oxidant. nih.govacs.org

Catalysis in Cyclohexanone Peroxide Chemistry

Heterogeneous Catalysis in Cyclohexanone (B45756) Peroxide Synthesis and Reactions

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. In the context of cyclohexanone peroxide chemistry, a variety of solid catalysts have been investigated.

Titanium silicalite-1 (TS-1) is a zeolitic material with a framework structure in which a small fraction of silicon atoms are isomorphously substituted by titanium atoms. This unique structure imparts remarkable catalytic properties for oxidation reactions using hydrogen peroxide as the oxidant. In the synthesis of this compound, TS-1 has been shown to be an effective catalyst.

The reaction is typically carried out by reacting cyclohexanone with hydrogen peroxide in the presence of TS-1. For instance, a method for preparing this compound involves adding 40.40 g of hydrogen peroxide and 1.5 g of titanium-silicon molecular sieve to 20.00 g of cyclohexanone, then heating the mixture to 70 °C and reacting for 2 hours. This process results in a cyclohexanone conversion rate of 89.78% and a selectivity towards this compound of 98.37%. rsc.org In another variation, the use of tert-butanol (B103910) as a solvent with TS-1 catalyst at 70°C for 2 hours yielded a cyclohexanone conversion of 96.27% and a this compound selectivity of 99.34%. rsc.org

TS-1 is also a key catalyst in the ammoximation of cyclohexanone, a process that produces cyclohexanone oxime, a precursor for caprolactam and subsequently Nylon 6. This reaction involves cyclohexanone, ammonia (B1221849), and hydrogen peroxide in the presence of a TS-1 catalyst. researchgate.netmdpi.com The catalyst's active sites, isolated titanium atoms within the silicalite framework, are highly efficient in promoting the oxidation reaction with hydrogen peroxide. researchgate.net

Table 1: Performance of TS-1 Catalysts in this compound Synthesis

Reactants Catalyst Solvent Temperature (°C) Reaction Time (h) Cyclohexanone Conversion (%) This compound Selectivity (%) Reference
Cyclohexanone, H₂O₂ TS-1 None 70 2 89.78 98.37 rsc.org
Cyclohexanone, H₂O₂ TS-1 tert-Butanol 70 2 96.27 99.34 rsc.org

Various metal oxides have been investigated as catalysts for the oxidation of cyclohexane (B81311) and cyclohexanone, which are key steps related to the chemistry of this compound. These catalysts often function by activating hydrogen peroxide or the organic substrate.

Tungstic acid (H₂WO₄) , often in combination with other materials, has shown significant catalytic activity. A hollow H₂WO₄/TS-1 bifunctional catalyst has been developed for the direct conversion of cyclohexane to adipic acid using 30% hydrogen peroxide. In this system, the tetrahedral Ti sites in TS-1 are responsible for the initial oxidation of cyclohexane to cyclohexanone and cyclohexanol (B46403), while the surface tungsten species further oxidize these intermediates to adipic acid. This catalyst achieved a cyclohexane conversion of 31% with 78% selectivity to adipic acid. organic-chemistry.org

Molybdenum-containing catalysts , such as those derived from molybdic acid, are active in Baeyer-Villiger oxidations. For example, MoO₃, as part of a mixed metal oxide system, provides Lewis acidic centers that enhance the catalytic activity towards the oxidation of cyclohexanone. google.com

Cobalt Ferrite (CoFe₂O₄) nanoparticles have proven to be highly efficient for the aerobic oxidation of cyclohexane. These catalysts can achieve a high conversion of cyclohexane (16.43%) with a high selectivity (90.3%) for cyclohexanol and cyclohexanone (KA oil) under an initial O₂ pressure of 1.6 MPa at 150 °C for 6 hours. researchgate.net

Tellurium dioxide (TeO₂) and related compounds have been explored in the context of Baeyer-Villiger oxidations. While specific data on TeO₂ for this compound is limited, related selenium compounds, such as selenium dioxide loaded on mordenite, have been used for the oxidation of cyclohexanone with hydrogen peroxide. ias.ac.in This suggests that tellurium oxides could also exhibit catalytic activity in similar reactions.

Gold (Au) and palladium (Pd) catalysts, particularly in their bimetallic forms, have garnered significant attention for their performance in selective oxidation reactions, including those involving cyclohexanone and its precursors.

Bimetallic Au-Pd catalysts supported on materials like TS-1 are effective for the in-situ production of hydrogen peroxide from H₂ and O₂, which is then used for the ammoximation of cyclohexanone. An Au-Pd/TS-1 catalyst demonstrated a 66% yield of cyclohexanone oxime, which was far superior to the monometallic Au (3% yield) and Pd (13% yield) catalysts under the same conditions. ugm.ac.id This highlights a synergistic effect between gold and palladium in nanoalloy form. ugm.ac.id

In the oxidation of cyclohexane to cyclohexanone and cyclohexanol (KA oil), supported Au-Pd nanoparticles also show enhanced activity through the in-situ generation of H₂O₂. A 0.5%Au-0.5%Pd/TiO₂ catalyst produced a significantly higher yield of C6 products (24.1 µmol) compared to a 1%Pd/TiO₂ catalyst (3.6 µmol). youtube.com

Gold nanotriangles have been used as unsupported catalysts for the selective oxidation of neat cyclohexane to KA oil using microwave irradiation, achieving yields up to 14% at a mild temperature of 50 °C. mdpi.com Supported gold catalysts, such as Au/ZnCr₂O₄, have also been employed for the gas-phase selective oxidation of cyclohexanol to cyclohexanone with high conversion (82%) and selectivity (98%). researchgate.net

Table 2: Performance of Gold and Palladium-Based Catalysts in Cyclohexanone-Related Oxidations

Reaction Catalyst Support Key Findings Reference
Cyclohexanone Ammoximation (in-situ H₂O₂) 0.33%Au–0.33%Pd TS-1 66% oxime yield, superior to monometallic catalysts. ugm.ac.id
Cyclohexane Oxidation (in-situ H₂O₂) 0.5%Au-0.5%Pd TiO₂ 24.1 µmol C6 product yield vs 3.6 µmol for Pd-only. youtube.com
Cyclohexane Oxidation Au nanotriangles None Up to 14% KA oil yield at 50°C with microwave irradiation. mdpi.com
Cyclohexanol Oxidation Au ZnCr₂O₄ 82% conversion and 98% selectivity to cyclohexanone in gas phase. researchgate.net

Polyoxometalates (POMs) are a class of metal-oxygen cluster anions that exhibit high catalytic activity in various oxidation reactions. Dawson-type POMs have been successfully employed as catalysts for the oxidation of cyclohexanone using hydrogen peroxide. These reactions, typically conducted at 90 °C, lead to high conversions (94-99%) and produce a variety of mono- and di-acids through ring-opening of the cyclohexanone. mdpi.comgoogle.com

The product distribution is highly dependent on the composition and structure of the POM catalyst. For example:

α-K₆P₂Mo₆W₁₂O₆₂ is highly selective towards adipic acid. mdpi.com

β-K₆P₂W₁⁸O₆₂ primarily yields 6-hydroxyhexanoic acid. mdpi.com

α₁-K₇P₂Mo₅VW₁₂O₆₂ shows high selectivity for levulinic acid. mdpi.com

The catalytic activity of these POMs is attributed to the in-situ formation of peroxo-POM species when they react with hydrogen peroxide. These peroxo species are believed to be the active oxidants responsible for the conversion of cyclohexanone into carboxylic acids. google.com

Table 3: Product Selectivity in Cyclohexanone Oxidation Catalyzed by Dawson-type POMs

Catalyst Main Product Selectivity (%) Reference
α-K₆P₂Mo₆W₁₂O₆₂ Adipic acid 59
β-K₆P₂W₁⁸O₆₂ 6-hydroxyhexanoic acid 74
α₁-K₇P₂Mo₅VW₁₂O₆₂ Levulinic acid 54

Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, often exhibit higher activity and selectivity compared to their heterogeneous counterparts due to the absence of mass transfer limitations. However, their separation from the product stream can be challenging.

The Baeyer-Villiger oxidation is a classic organic reaction that converts ketones to esters or lactones. In the case of cyclohexanone, this reaction yields ε-caprolactone, an important monomer for the production of polymers. Platinum(II) complexes have been identified as effective homogeneous catalysts for the Baeyer-Villiger oxidation of cyclohexanone using hydrogen peroxide as the oxidant.

Cationic Pt(II) complexes of the type [(P-P)Pt(CF₃)(solv)]⁺, where P-P is a diphosphine ligand, have been shown to catalyze this transformation. The reaction mechanism is proposed to involve the coordination of the cyclohexanone to the platinum complex, followed by a nucleophilic attack of hydrogen peroxide on the carbonyl carbon. This leads to a quasi-peroxymetallacyclic intermediate that rearranges to form the lactone and regenerate the catalyst. researchgate.net

The use of ionic liquids as solvents can significantly improve the efficiency of the Pt(II)-catalyzed Baeyer-Villiger oxidation of cyclohexanone. This approach not only avoids the use of halogenated solvents but also leads to reduced reaction times and increased yields of ε-caprolactone.

Role of Metal Complexes in Radical Mechanisms

The synthesis of this compound and related compounds through the oxidation of cyclohexane is often facilitated by metal complexes that promote radical-based reaction pathways. Transition metal complexes, particularly those involving copper and iron, play a crucial role in the activation of oxidants like hydrogen peroxide (H₂O₂) to generate highly reactive radical species. matec-conferences.orgmdpi.comnih.gov

The generally accepted mechanism for the copper(II)-catalyzed peroxidative oxidation of cyclohexane follows a radical chain reaction. The process is initiated by the metal-promoted formation of a hydroxyl radical (HO•) from hydrogen peroxide. This potent radical then abstracts a hydrogen atom from cyclohexane (CyH), yielding a cyclohexyl radical (Cy•). Subsequently, the cyclohexyl radical reacts with molecular oxygen (O₂) to form a cyclohexylperoxyl radical (CyOO•). This peroxyl radical can then interact with a reduced form of the metal catalyst, such as a copper(I) species, to produce an anion which, upon protonation, yields cyclohexyl hydroperoxide, a key precursor to cyclohexanone and cyclohexanol. matec-conferences.orgmdpi.com

The catalytic cycle involves the transition metal cycling between its different oxidation states. For instance, in copper-catalyzed systems, the proximity of multiple copper units in both oxidized (Cu²⁺) and reduced (Cu⁺) states within a multinuclear complex can facilitate the key steps of the radical mechanism. matec-conferences.org The presence of co-catalysts, such as acids, can further enhance the process by promoting proton transfer, activating the catalyst, and preventing the unproductive decomposition of hydrogen peroxide. matec-conferences.org

Similarly, iron complexes are effective in activating hydrogen peroxide, a mechanism famously known as the Fenton reaction, to produce hydroxyl radicals. nih.gov Bio-inspired iron pentadentate complexes have been shown to activate dioxygen for the oxidation of cyclohexene (B86901), a related substrate, through the formation of an iron(IV)-oxo adduct as the reactive oxidizing species.

The table below summarizes the role of different metal complexes in the radical-mediated oxidation of cyclohexane, a key process in the chemistry of this compound.

Catalyst TypeMetal IonProposed Radical SpeciesKey Mechanistic Steps
Copper(II) Hydrazone ComplexesCu(II)/Cu(I)Hydroxyl radical (HO•), Cyclohexyl radical (Cy•), Cyclohexylperoxyl radical (CyOO•)1. Metal-promoted H₂O₂ decomposition to HO•. 2. H-abstraction from cyclohexane by HO•. 3. Reaction of Cy• with O₂ to form CyOO•. 4. Reduction of CyOO• by the metal complex.
Iron Porphyrin ComplexesFe(III)/Fe(IV)Iron(IV)-oxo speciesFormation of a high-valent iron-oxo intermediate that acts as the primary oxidant.
General Transition MetalsFe(III), Fe(II), Co(II), Ru(III)Hydroxyl radicals (•OH), Sulfate radicals (SO₄•⁻)Activation of oxidants like H₂O₂ or peroxymonosulfate (B1194676) to generate free radicals. nih.gov

Biomimetic Catalysis in Cyclohexane/Cyclohexanone Oxidation

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzyme systems for industrial chemical transformations. In the context of cyclohexane and cyclohexanone oxidation, researchers have developed synthetic catalysts that mimic the function of oxidoreductase enzymes like cytochrome P-450. matec-conferences.org

Per-FTPhPFe(III)OH/Al₂O₃ Systems

A notable example of a biomimetic catalyst is the heterogenized iron-porphyrin complex, per-FTPhPFe(III)OH, supported on alumina (B75360) (Al₂O₃). matec-conferences.orgcyberleninka.ru This system has been investigated for the gas-phase oxidation of cyclohexane using hydrogen peroxide. matec-conferences.orgresearchgate.net These catalysts are designed to simulate the active site of cytochrome P-450 and have demonstrated both high activity and selectivity. matec-conferences.org The alumina support provides a stable matrix for the iron porphyrin complex, facilitating its use in heterogeneous catalysis, which simplifies catalyst separation and recovery. matec-conferences.orgresearchgate.net The functional specificity of these catalysts is a key property, mimicking the enzyme's ability to selectively bind and transform a substrate. matec-conferences.org

Enzyme-Substrate Complex Formation

A central concept in enzymatic and biomimetic catalysis is the formation of an enzyme-substrate complex, which properly orients the substrate for a specific chemical transformation. princeton.eduyoutube.com In the biomimetic oxidation of cyclohexane, the process is believed to proceed through the formation of a highly active intermediate complex that is analogous to an enzyme-substrate complex. matec-conferences.orgresearchgate.net The inducing ability of hydrogen peroxide is thought to be crucial for the formation of this biomimetic-substrate intermediate. matec-conferences.orgresearchgate.net For instance, the direct conversion of cyclohexane to cyclohexanone is proposed to occur via an intermediate Imt-O-C₆H₁₁, which is formed from the interaction of an activated catalyst-peroxide species (ImtOOH) with cyclohexane. matec-conferences.org This complex then reacts with another hydrogen peroxide molecule to yield cyclohexanone and regenerate the catalyst. matec-conferences.org

Coherently Synchronized Reaction Mechanisms

The biomimetic oxidation of cyclohexane with hydrogen peroxide is described as a complex process involving two coherently synchronized reactions: a catalase reaction and a monooxygenase reaction. matec-conferences.orgresearchgate.net This synchronization is a key feature of the proposed mechanism. matec-conferences.orgmatec-conferences.org

Catalyst Recycling and Stability

The economic viability and environmental sustainability of catalytic processes heavily depend on the stability and recyclability of the catalyst. A robust catalyst should maintain its activity and selectivity over multiple reaction cycles, minimizing the need for replacement and reducing waste. mdpi.com

Similarly, studies on iron(III) complexes used for the peroxidative oxidation of cyclohexanol to cyclohexanone have demonstrated that these catalysts can be easily recovered and reused for at least five consecutive cycles while maintaining high activity and selectivity. dntb.gov.ua The stability of cobalt-based catalysts has also been a subject of investigation, with studies showing that they can be highly resistant to high temperatures, retaining their structural and textural properties over extended periods of operation. mdpi.com A study on a cobalt catalyst showed a decline in activity of less than 10% after a long-term stability test. mdpi.com

The table below presents findings on the recyclability of various catalysts used in oxidation reactions relevant to this compound chemistry.

Catalyst SystemSubstrateNumber of CyclesOutcome
Iron(III) ComplexesCyclohexanol5Maintained high activity and selectivity. dntb.gov.ua
Iron TetraphenylporphyrinCyclohexane3Full preservation of activity in SC-CO₂ and SC-CO₂/IL media. researchgate.net
Mn(II) and Co(II) ComplexesCyclohexanoneNot specifiedYields in adipic acid were maintained through recyclability evaluation. mdpi.com
Titanium-Silicon Molecular SieveCyclohexanoneNot specifiedDescribed as easy to recycle and reuse. cyberleninka.ru

These findings underscore the importance of designing stable and reusable catalysts for the efficient and sustainable production of this compound and related chemical compounds.

Advanced Applications in Chemical Synthesis and Materials Science

Polymer and Resin Production

As a potent initiator, cyclohexanone (B45756) peroxide plays a pivotal role in the polymer industry, particularly in the curing of thermosetting resins and the fabrication of composite materials. It is favored for its ability to induce polymerization at low to moderate temperatures, offering control over reaction rates and final product properties.

Fabrication of Reinforced Plastic Components (Automotive, Construction, Marine, Aerospace)

Cyclohexanone peroxide is extensively used as a catalyst or hardener in the manufacture of fiberglass-reinforced plastics (FRP). cip.com.cnmdpi.com These composite materials are integral to numerous sectors due to their high strength-to-weight ratio and durability. The compound acts as a key initiator for the curing of unsaturated polyester (B1180765) resins, which form the matrix of these composites. researchgate.net

In the automotive, construction, and marine industries , FRP components are ubiquitous. researchgate.net this compound facilitates the curing process in applications such as car body parts, building panels, boat hulls, and storage tanks. mdpi.com Its characteristic of promoting a gradual cure with a low exothermic peak temperature is particularly advantageous for producing thick-walled components, as it minimizes internal stress and prevents the formation of cracks. mdpi.com While reinforced plastics are crucial in the aerospace sector for creating lightweight and strong components, the specific use of this compound as the initiator in this high-performance field is less detailed in public literature compared to other industries. victrex.com

Cross-linking of Thermosetting Resins

The primary application of this compound in polymer science is as a cross-linking agent for thermosetting resins, most notably unsaturated polyester resins. qiboch.comresearchgate.net Cross-linking is the process that converts liquid resin into a hard, durable solid by creating a three-dimensional network of polymer chains.

This compound functions as a low-temperature initiator, typically activated by a cobalt accelerator, to start the free-radical polymerization process at ambient or slightly elevated temperatures. mdpi.comresearchgate.net This system is particularly suitable for applications like hand lay-up, spray-up, and the curing of lacquers and putties. researchgate.net The reactivity of this compound allows for relatively short gel times, followed by a gradual curing phase, ensuring the complete hardening of thick parts without defects. mdpi.com

Table 1: Initiator Systems for Unsaturated Polyester Resins

Initiator TypeChemical NameTypical Temperature Range (°C)Key Characteristics
Low-TemperatureThis compound (CYHP)40 - 70Gradual cure, low peak exotherm, used with accelerators. mdpi.commdpi.com
Low-TemperatureMethyl Ethyl Ketone Peroxide (MEKP)40 - 70General purpose, widely used in composites. mdpi.com
Medium-Temperaturetert-Butyl Peroxy-2-ethylhexanoate (TBPO)70 - 130Used for processes requiring higher temperatures. mdpi.com
High-Temperaturetert-Butyl Peroxybenzoate (TBPB)≥ 130Suitable for high-temperature molding processes. mdpi.com

Development of Hybrid Initiator Systems

To optimize the curing process and enhance the final properties of thermoset composites, this compound is often used in combination with other organic peroxides in what are known as dual or hybrid initiator systems. mdpi.comnih.gov These systems leverage the different decomposition temperatures and reactivity of each initiator to control the polymerization reaction more precisely.

Fine Chemical Synthesis

Beyond its role in polymer production, this compound is a key intermediate in the synthesis of valuable fine chemicals. Its structure lends itself to oxidative cleavage, forming important linear dicarboxylic acids and lactones that are precursors to widely used polymers like polyamides and polyesters.

Production of ε-Caprolactone and Oligo(ε-caprolactone) (OCL)

ε-Caprolactone is a significant chemical intermediate primarily used to produce poly(ε-caprolactone) (PCL), a biodegradable polyester. The synthesis of ε-caprolactone from cyclohexanone is achieved through the Baeyer-Villiger oxidation, a classic organic reaction that converts a ketone to an ester or a lactone. wikipedia.org This process often utilizes hydrogen peroxide or peracids as the oxidizing agent, and it is understood that this compound is a key intermediate in this transformation. nih.govresearchgate.net

The reaction involves the oxidation of cyclohexanone, where an oxygen atom is inserted between the carbonyl carbon and an adjacent carbon atom, expanding the ring to form the seven-membered lactone. wikipedia.org Research has shown that under certain conditions, such as increased temperature (45–55 °C) and longer reaction times, the Baeyer-Villiger oxidation of cyclohexanone can directly lead to the formation of oligo(ε-caprolactone) (OCL). mdpi.comnih.gov

Table 2: Baeyer-Villiger Oxidation of Cyclohexanone

OxidantCatalyst / ConditionsPrimary ProductKey Findings
Hydrogen Peroxide (H₂O₂)Acidic catalysts (e.g., H₂WO₄)Adipic Acid, ε-Caprolactoneε-Caprolactone is the primary product but can be more reactive than cyclohexanone, leading to the formation of adipic acid. nih.govrsc.org
Peracids (e.g., Perdecanoic Acid)Toluene or Cyclohexane (B81311) solvent, 45-55 °Cε-Caprolactone, Oligo(ε-caprolactone)Increased temperature and reaction time favor the formation of oligomers. mdpi.comnih.gov
Hydrogen Peroxide (H₂O₂)Titanium Silicalite-1 (TS-1)Adipic AcidThe catalyst's porous structure accelerates consecutive reactions, favoring adipic acid formation. nih.gov

Synthesis of Adipic Acid and Derivatives

Adipic acid is a dicarboxylic acid of major industrial importance, serving as a primary monomer for the production of Nylon 6,6. mdpi.com The conventional industrial synthesis involves the oxidation of a cyclohexanone/cyclohexanol (B46403) mixture with nitric acid, a process that generates significant nitrous oxide emissions. nih.gov

Greener synthesis routes focus on the direct oxidation of cyclohexanone using hydrogen peroxide, where this compound is a crucial intermediate. qiboch.comrsc.org This method is more environmentally benign as its primary byproduct is water. qiboch.com The reaction involves the oxidative cleavage of the cyclohexanone ring to form the linear six-carbon diacid. Various catalytic systems, including tungstic acid (H₂WO₄) and transition metal complexes, have been developed to facilitate this conversion with high yield and selectivity. mdpi.comrsc.org Studies have demonstrated that ε-caprolactone is often the initial product of the oxidation, which then undergoes further transformation to yield adipic acid. nih.gov

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

While cyclohexanone is a known intermediate for various chemical products, including pharmaceuticals, publicly available scientific literature does not extensively document the direct role of isolated this compound as a key intermediate in the synthesis pathways of specific Active Pharmaceutical Ingredients (APIs). The synthesis of APIs is a highly complex and proprietary field, often involving multi-step organic reactions. Peroxides are generally used as reagents or initiators for polymerization and other radical reactions rather than stable intermediates in multi-step syntheses. The inherent instability of peroxides can make them challenging to isolate and utilize as intermediates in complex API manufacturing processes that demand high purity and stability.

However, the oxidation of cyclohexanone is a crucial step in producing precursors for materials that have biomedical applications, such as ε-caprolactone, which is derived from the Baeyer-Villiger oxidation of cyclohexanone. mdpi.comnih.gov ε-caprolactone is a monomer for polycaprolactone (B3415563) (PCL), a biodegradable polyester widely used in medical devices and drug delivery systems. While this connects cyclohexanone oxidation to the broader pharmaceutical and medical field, it does not specifically identify this compound as a direct, isolated intermediate in a registered API synthesis route.

Synthesis of Cyclohexanone Oxime

Cyclohexanone oxime is a vital industrial chemical, primarily serving as the precursor to ε-caprolactam, the monomer for Nylon 6. ucm.es A key industrial method for producing cyclohexanone oxime is the ammoximation of cyclohexanone, a process that involves the reaction of cyclohexanone with ammonia (B1221849) and an oxidizing agent, typically hydrogen peroxide. eni.com

This reaction is commonly catalyzed by titanium silicalite (TS-1), a shape-selective zeolite catalyst that facilitates the oxidation process. eni.com In the ammoximation process, cyclohexanone, ammonia, and hydrogen peroxide are fed into a reactor where they react in the presence of the TS-1 catalyst. eni.com This method is considered a more environmentally friendly "green" process because it avoids the production of ammonium (B1175870) sulfate, a significant byproduct in older methods that used hydroxylamine (B1172632) sulfate. ucm.esrwth-aachen.de

The role of peroxide chemistry is central to this synthesis. The reaction of cyclohexanone with hydrogen peroxide, catalyzed by TS-1, forms peroxy species that are crucial for the subsequent reaction with ammonia to yield the oxime. This one-step process integrates the oxidation of cyclohexanone and its oximation, showcasing an efficient application of peroxide-based chemistry in large-scale industrial synthesis. eni.com

Oxidative Desulfurization (ODS) Applications

The removal of sulfur compounds from fuel oils is a critical environmental objective to reduce sulfur oxide (SOx) emissions, a primary contributor to acid rain. Oxidative desulfurization (ODS) is an emerging technology that offers a promising alternative to traditional hydrodesulfurization (HDS), as it operates under milder conditions of temperature and pressure. researchgate.net

In ODS processes, sulfur-containing organic compounds, such as dibenzothiophene (B1670422) (DBT) and its derivatives, are oxidized to their corresponding sulfoxides and sulfones. These oxidized forms are more polar than the parent sulfur compounds, allowing for their easy removal from the non-polar fuel matrix through extraction or adsorption. researchgate.netnih.gov

This compound (CYHPO) has been identified as a highly effective, oil-soluble oxidant for this purpose. researchgate.netresearchgate.net Its solubility in the fuel phase allows it to directly interact with the sulfur compounds, enhancing the efficiency of the oxidation reaction. Research has demonstrated that CYHPO, often used in conjunction with a catalyst like molybdenum oxide (MoO₃), can achieve very high desulfurization rates. researchgate.net Studies have shown that in the presence of a MoO₃/D113 resin catalyst, the conversion of DBT to DBT sulfone can reach 100% at 100°C within 40 minutes. researchgate.net

The effectiveness of CYHPO in ODS is influenced by several factors, including reaction temperature, reaction time, and the molar ratio of the oxidant to the sulfur compound.

Table 1: Research Findings on Oxidative Desulfurization using this compound (CYHPO)

Sulfur CompoundCatalystTemperature (°C)TimeCYHPO/Sulfur Molar RatioSulfur Removal/Conversion Rate (%)Source
Dibenzothiophene (DBT)MoO₃/D113 Resin10040 minNot specified100 researchgate.net
Dibenzothiophene (DBT)None1003 h2.5:187 researchgate.net
Sulfur in FCC DieselNot specified1003 h0.04 (v/v ratio)93 researchgate.net
Dibenzothiophene (DBT)Ionic Liquid [OMim]BF₄ (as extractant)4030 min2:193.5 tandfonline.com

This compound in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. wikipedia.org These processes are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). membranechemicals.com With an oxidation potential second only to fluorine, the hydroxyl radical can rapidly degrade a wide range of recalcitrant organic pollutants, mineralizing them into stable inorganic compounds like water, carbon dioxide, and salts. kirj.ee

The fundamental principle of AOPs is the production of hydroxyl radicals in sufficient quantities to effect water purification. kirj.ee This is typically achieved by combining primary oxidants such as ozone (O₃) or hydrogen peroxide (H₂O₂) with energy sources like ultraviolet (UV) light or catalysts such as titanium dioxide (TiO₂) or Fenton's reagent (Fe²⁺). wikipedia.orgmdpi.com For example, the photolysis of hydrogen peroxide with UV light cleaves the O-O bond to generate two hydroxyl radicals:

H₂O₂ + UV → 2 •OH membranechemicals.com

As a peroxide, this compound possesses a labile oxygen-oxygen bond that can be cleaved to form radicals. While the primary application of AOPs in the literature focuses on H₂O₂ and ozone, other organic peroxides can also serve as radical sources. The decomposition of this compound, potentially initiated by heat, light, or a catalyst, would generate oxygen-centered radicals capable of initiating the oxidative degradation of pollutants. However, the specific use of this compound as a primary oxidant in full-scale AOPs for environmental remediation is not as widely documented as that of hydrogen peroxide or ozone.

Once generated, hydroxyl radicals are aggressive and non-selective, attacking nearly all organic compounds. kirj.ee The degradation of organic pollutants (represented as R-H) by •OH radicals typically proceeds through two main initial pathways:

Hydrogen Abstraction : The hydroxyl radical abstracts a hydrogen atom from the organic molecule, creating an organic radical (R•), which then undergoes further reactions, often with oxygen, leading to its degradation. kirj.ee R-H + •OH → R• + H₂O

Radical Addition : For unsaturated or aromatic compounds, the hydroxyl radical can add to a double bond or aromatic ring, forming a radical adduct that is subsequently oxidized and cleaved. kirj.ee

These initial reactions trigger a cascade of subsequent oxidation steps that break down complex organic molecules into smaller, more oxidized fragments, such as aldehydes and carboxylic acids. Ultimately, for a successful AOP treatment, this process leads to complete mineralization, where the organic carbon is converted to carbon dioxide. wikipedia.org If this compound were used as the radical source in an AOP, the resulting oxygen-centered radicals would initiate these same degradation pathways, contributing to the purification of contaminated water. nih.govrhhz.net

Decomposition Pathways and Stability Studies of Cyclohexanone Peroxide

Thermal Decomposition of Cyclohexanone (B45756) Peroxide

Thermal decomposition involves the breakdown of a chemical substance using heat. For an unstable compound like cyclohexanone peroxide, this process is of paramount concern as it can be initiated at relatively low temperatures, leading to a self-accelerating reaction.

Kinetic Studies of Thermal Decomposition

The study of the reaction rates and mechanisms of thermal decomposition is crucial for predicting the behavior of this compound under various temperature conditions. Kinetic parameters are determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). researchgate.net These methods measure the heat flow associated with the decomposition as a function of temperature, allowing for the calculation of key thermokinetic parameters.

The activation energy (Ea), which represents the minimum energy required to initiate the decomposition, is a primary parameter derived from these studies. Isoconversional kinetic analysis methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are often applied to DSC data obtained at multiple heating rates to determine the activation energy of the decomposition process. researchgate.net While specific kinetic values for this compound are determined in specialized thermal hazard studies, the following table provides an example of typical kinetic parameters obtained for a related cyclic peroxide.

CompoundActivation Energy (Ea) (kJ·mol⁻¹)Pre-exponential Factor (A) (s⁻¹)Method
Tricyclohexylidene Triperoxide (TCHP)148.2 ± 0.89.60 x 10¹⁴DSC

Note: The data presented is for Tricyclohexylidene Triperoxide (TCHP), a structurally related peroxide, to illustrate typical values and methodologies.

Identification of Decomposition Products

The thermal decomposition of this compound results in the cleavage of the weak oxygen-oxygen bonds, leading to the formation of a complex mixture of radical species. These highly reactive intermediates can subsequently undergo various reactions, including fragmentation, rearrangement, and recombination, to form a range of stable end products.

The precise identification of these products is typically accomplished using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This method separates the individual components of the product mixture and provides mass spectra to identify their molecular structures. For other organic peroxides, such as di-t-butyl peroxide, GC-MS analysis has identified products including acetone (B3395972) and other small molecules. nih.gov The decomposition of this compound is expected to yield various smaller organic molecules, carbon dioxide, and other gases.

Influence of Temperature on Decomposition Rate

The rate of thermal decomposition for organic peroxides is highly dependent on temperature. As the temperature increases, the rate of decomposition accelerates exponentially, which can lead to a dangerous thermal runaway scenario. A critical parameter for assessing this hazard is the Self-Accelerating Decomposition Temperature (SADT) .

The SADT is defined as the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. wikipedia.org Above this temperature, the heat generated by the decomposition reaction exceeds the heat that can be dissipated to the surroundings, causing the temperature to rise and further accelerate the reaction. wikipedia.org This parameter is essential for defining safe storage and transportation temperatures. For this compound, the SADT has been reported, highlighting the temperature threshold that must be respected to prevent a thermal runaway event.

CompoundCAS NumberSADT (°C)
This compound12262-58-780.0

Studies have noted that decomposition of this compound is observable at temperatures as low as 100°C. researchgate.net

Catalytic Decomposition of this compound

In addition to heat, certain chemical substances can catalyze the decomposition of this compound, often dramatically lowering the temperature at which decomposition begins and increasing its rate.

Metal-Catalyzed Decomposition

Transition metals and their compounds are well-known catalysts for the decomposition of organic peroxides. Metals such as cobalt, iron, manganese, nickel, and vanadium can cause rapid and violent decomposition, even at low concentrations. rsc.org The catalytic cycle often involves a redox mechanism, where the metal ion alternates between different oxidation states. For instance, in related hydroperoxide systems, cobalt and iron catalysts have been shown to effectively promote decomposition, facilitating the cleavage of the O-O bond. rsc.org This catalytic activity is exploited in controlled polymerization reactions but poses a significant hazard if unintended.

Role of Impurities in Decomposition

Unintentional contamination with impurities is a major safety concern in the handling of this compound. Trace amounts of transition metal impurities, which can be introduced from corrosion of metal containers or as remnants from the manufacturing process, can act as potent catalysts for decomposition. The presence of such impurities can drastically reduce the stability of the peroxide, lowering its decomposition temperature and potentially initiating a thermal runaway under normal storage conditions. Therefore, maintaining high purity and using appropriate container materials are critical for the safe management of this compound.

Self-Accelerating Decomposition Phenomena

This compound, like other organic peroxides, is susceptible to self-accelerating decomposition. This phenomenon occurs when the heat generated by the exothermic decomposition of the peroxide exceeds the rate at which heat can be dissipated to the surrounding environment. unl.edu As the temperature of the substance increases, the rate of decomposition escalates, leading to a thermal runaway reaction that can result in fire or explosion. akts.com

A critical parameter for characterizing this hazard is the Self-Accelerating Decomposition Temperature (SADT). The SADT is defined as the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. akts.com This value is not an intrinsic property of the substance but is dependent on the size and shape of the package, as these factors influence heat dissipation. researchgate.net

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are employed to investigate the thermal hazards of this compound. bit.edu.cn These methods allow for the determination of key kinetic and thermodynamic parameters, including activation energy (Ea), heat of decomposition (ΔHd), and the onset temperature of decomposition. researchgate.net

One study conducted a comprehensive thermal hazard analysis of this compound using a combination of DSC and ARC measurements. bit.edu.cn The kinetic parameters derived from these experiments were then used to simulate the adiabatic behavior of the peroxide, predicting critical safety parameters such as the Time to Maximum Rate under adiabatic conditions (TMRad) and the SADT. researchgate.netbit.edu.cn TMRad is a measure of the time it would take for a substance to reach its maximum decomposition rate under perfect insulation (adiabatic conditions), which is crucial for assessing the probability of a thermal runaway. purdue.edu

The research presented simulations for the thermal behavior of a 100 kg storage tank of this compound at various ambient temperatures, highlighting the influence of scale and environmental conditions on the decomposition process. bit.edu.cn Such analyses are vital for establishing safe storage and handling procedures.

Key Thermal Hazard Parameters for this compound
ParameterDescriptionSignificance
SADT (Self-Accelerating Decomposition Temperature)The lowest temperature at which self-accelerating decomposition occurs in a specific package.Determines the maximum safe storage and transport temperature. akts.com
TMRad (Time to Maximum Rate under Adiabatic Conditions)The time required to reach the maximum rate of decomposition under adiabatic conditions. purdue.eduAssesses the likelihood of a thermal runaway event. purdue.edu
Activation Energy (Ea)The minimum energy required to initiate the decomposition reaction.A higher Ea generally indicates greater thermal stability. researchgate.net
Heat of Decomposition (ΔHd)The amount of heat released during the decomposition process.Indicates the potential severity of a thermal runaway. researchgate.net

Storage Stability and Inhibitor Effects

The inherent instability of the peroxide bond necessitates strict temperature control during the storage of this compound to ensure both safety and product quality. hmroyal.com Storing the compound at elevated temperatures can lead to a loss of activity and initiate self-accelerating decomposition. researchgate.net General recommendations suggest that the storage temperature for organic peroxides should not exceed 30°C, with long-term stability being enhanced at temperatures below 25°C. unl.eduhmroyal.com It is crucial to store this compound away from all sources of heat, including direct sunlight and steam pipes. unl.edu

In its pure form, this compound can be highly sensitive to shock and friction. unl.edu To mitigate these hazards and improve storage stability, it is commonly manufactured and supplied as a formulation, often a paste or solution. noaa.govnoaa.gov These formulations typically include a phlegmatizer, which is a desensitizing agent that reduces the risk of explosion and violent decomposition. nouryon.com Dibutyl phthalate (B1215562) is a common phlegmatizer used in this compound pastes. noaa.gov The addition of such solvents lessens the explosion hazard, making the product safer for transport and handling. noaa.govnih.gov

The term "inhibitor" in the context of this compound storage often refers to these phlegmatizing or desensitizing agents rather than substances that chemically inhibit the free-radical decomposition pathway. The primary mechanism for enhancing stability is dilution and reduction of sensitivity. nouryon.com Contamination with incompatible materials, such as strong acids, bases, reducing agents, and certain metals (iron, copper, cobalt), can catalyze and accelerate decomposition, negating the stabilizing effects of the phlegmatizer. nih.gov Therefore, maintaining the purity of the product and using clean, compatible equipment are paramount for safe storage. unl.edu

Storage and Stability Recommendations for this compound
FactorRecommendation / FindingRationale
Storage TemperatureGeneral maximum: 30°C. unl.edu Long-term stability: < 25°C. hmroyal.comTo prevent loss of activity and avoid reaching the SADT. researchgate.net
PhlegmatizationCommonly formulated as a paste with phlegmatizers like dibutyl phthalate. noaa.govReduces sensitivity to shock, friction, and heat, thereby decreasing the explosion hazard. nouryon.com
ContaminationAvoid contact with metals, acids, bases, and reducing agents. nih.govContaminants can act as catalysts, accelerating decomposition and potentially leading to a thermal runaway. nih.gov
PackagingStore in original, properly vented containers. unl.eduTo prevent pressure buildup from slow decomposition and to avoid contamination. unl.edu

Analytical Techniques and Characterization Methods in Cyclohexanone Peroxide Research

Spectroscopic Techniques

Spectroscopic techniques are fundamental in the analysis of cyclohexanone (B45756) peroxide and its related reactions. They provide detailed information on the molecular and atomic level, which is essential for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for separating and identifying the different chemical components in a sample. In the context of cyclohexanone peroxide research, GC-MS is instrumental in identifying the various mono- and di-acids that are formed during the oxidation of cyclohexanone. researchgate.net This technique has been successfully used to identify products such as levulinic, 6-hydroxyhexanoic, adipic, glutaric, and succinic acids. researchgate.net

The process involves a gas chromatograph to separate the volatile and semi-volatile compounds in the reaction mixture. These separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for each compound. This allows for the precise identification of the various oxidation products. researchgate.netresearchgate.net

Table 1: GC-MS in this compound Research

ApplicationDetected ProductsReference
Analysis of cyclohexanone oxidation productsLevulinic acid, 6-hydroxyhexanoic acid, adipic acid, glutaric acid, succinic acid researchgate.net
Identification of deuterated cyclohexanone oximeDeuterated cyclohexanone oxime researchgate.net

High-Performance Liquid Chromatography (HPLC) is a key technique for the quantitative analysis of the products from cyclohexanone oxidation. researchgate.net It is particularly useful for separating, identifying, and quantifying each component in a mixture. In the study of this compound, HPLC is used to evaluate the yields of major products like adipic acid. researchgate.netresearchgate.netresearchgate.netresearchgate.net

The technique works by pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). The separation of the components is based on their differential interactions with the stationary phase. A detector is used to quantify the amount of each component as it elutes from the column. For instance, a UV detector set at a specific wavelength, such as 209 nm, can be used for the detection of the reaction products. researchgate.net

Table 2: HPLC in this compound Research

ApplicationQuantified ProductsDetection MethodReference
Quantification of cyclohexanone oxidation productsAdipic acid, levulinic acid, 6-hydroxyhexanoic acidUV Detector (209 nm) researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In this compound research, ¹H NMR and ¹³C NMR are used to elucidate the structure of cyclohexanone and its derivatives, such as cyclohexanone oxime. researchgate.netyoutube.com

For example, the ¹H NMR spectrum of cyclohexanone shows distinct peaks corresponding to the different protons in the molecule, with chemical shifts influenced by their proximity to the carbonyl group. youtube.com Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. youtube.com These spectroscopic data are crucial for confirming the identity and purity of the compounds involved in the reactions.

Table 3: NMR Spectroscopy in Cyclohexanone Research

TechniqueApplicationKey FindingsReference
¹H NMRStructural elucidation of cyclohexanone oximeConfirmation of the oxime structure researchgate.net
¹³C NMRAnalysis of cyclohexanone's carbon frameworkIdentification of the carbonyl carbon signal youtube.com
¹⁵N NMRIsotopic labeling studies of cyclohexanone oximeConfirmation of nitrogen incorporation researchgate.net

UV-Visible (UV-Vis) spectroscopy is a versatile technique used to monitor the progress of chemical reactions by measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. spectroscopyonline.com In the context of this compound, UV-Vis spectroscopy can be employed to track the formation or consumption of reactants, intermediates, and products that absorb light in this range. researchgate.net The absorbance is directly proportional to the concentration of the absorbing species, allowing for the determination of reaction kinetics. spectroscopyonline.com This method is particularly useful for studying the formation of peroxo-species which can act as active sites in catalytic oxidations. researchgate.net

Table 4: UV-Vis Spectroscopy in this compound Research

ApplicationMonitored SpeciesReference
Monitoring reaction progressReactants, intermediates, products spectroscopyonline.com
Characterization of catalystsPartially reduced state of polyoxometalates researchgate.net

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a solid material. In catalysis research related to this compound, XRD is essential for characterizing the catalysts used in the oxidation of cyclohexanone. malvernpanalytical.commalvernpanalytical.com It provides information on the phase composition, crystal structure, and crystallite size of the catalyst materials. malvernpanalytical.comresearchgate.net For instance, XRD patterns can confirm the presence of specific catalyst phases, such as different metal oxides, and can be used to estimate the size of the catalyst nanoparticles. researchgate.netresearchgate.netresearchgate.net This information is crucial for understanding the relationship between the catalyst's structure and its catalytic activity and selectivity. mdpi.com

Table 5: XRD in Catalyst Characterization for Cyclohexanone Oxidation

Catalyst SystemInformation ObtainedReference
Pt on Al₂O₃, TiO₂, ZrO₂Crystal structure and crystallite size researchgate.net
Vanadium phosphorus oxide (VPO) on SBA-15 and TUD-1Phase identification of VPO researchgate.net
Co₃O₄ nanoparticles on SiO₂Confirmation of Co₃O₄ crystal structure researchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.com In the field of catalysis for this compound production, XPS is used to analyze the surface of the catalysts. malvernpanalytical.comcardiff.ac.uk It can provide insights into the oxidation states of the metals on the catalyst surface and can detect changes in the surface composition during the reaction. mpg.de This information is vital for understanding the active sites of the catalyst and the reaction mechanism. researchgate.net For example, XPS analysis of polyoxometalate catalysts has shown a partially reduced state of the metal ions, which may be crucial for their catalytic activity. researchgate.net

Table 6: XPS in Catalyst Surface Analysis for Cyclohexanone Reactions

Catalyst SystemInformation ObtainedReference
Polyoxometalates (POMs)Coexistence of Mo(VI)/Mo(V), Sb(V)/Sb(III), and Sn(IV)/Sn(II) couples researchgate.net
Supported Pd-based catalystsDevelopment of mixed oxidation states of Pd upon V incorporation cardiff.ac.uk

Calorimetric and Thermal Analysis

The primary concern with organic peroxides like this compound is their potential for rapid, exothermic decomposition, which can lead to thermal runaway events. Calorimetric and thermal analysis techniques are therefore indispensable for assessing these hazards and defining safe operating, storage, and transportation conditions.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. For this compound, DSC is employed to determine key thermal hazard parameters from non-isothermal experiments.

By heating a small sample of the peroxide at a constant rate, a DSC thermogram is generated, which plots heat flow against temperature. The key findings from a DSC analysis of an organic peroxide include:

Onset Temperature (Tₒ): The temperature at which the exothermic decomposition begins to be detected. This is a critical parameter for defining safe handling temperatures. For some organic peroxides, onset temperatures can be as low as 27.21°C at a heating rate of 2 K/min.

Heat of Decomposition (ΔHₔ): The total amount of energy released during the decomposition reaction. This value indicates the severity of a potential thermal event.

Studies on various organic peroxides show that the apparent exothermic onset temperature can range significantly, for example from 100 to 124°C for certain types. The heat of decomposition can also be substantial, with values reported in the range of 748.81 to 950.48 J/g for some peroxides.

Table 2: Illustrative DSC Data for an Organic Peroxide

Heating Rate (K/min)Onset Temperature (Tₒ) (°C)Peak Exotherm Temperature (Tₚ) (°C)Heat of Decomposition (ΔHₔ) (J/g)
2.0110.5135.2850
5.0118.3148.9865
10.0125.1160.5870

This table presents representative data to illustrate the type of information obtained from DSC analysis. The values are not specific to this compound but are typical for thermally unstable organic compounds.

Accelerating Rate Calorimetry (ARC) is a specialized technique designed to simulate a worst-case thermal runaway scenario under near-adiabatic conditions (i.e., with minimal heat loss to the surroundings). This method is crucial for obtaining data that can be used to predict the behavior of bulk quantities of material.

In an ARC experiment, a sample is heated in steps, and the instrument monitors for self-heating. Once an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature. This allows for the measurement of the self-heating rate as a function of temperature. Key parameters derived from ARC data include:

Time to Maximum Rate under Adiabatic Conditions (TMRₐₔ): The time it takes for the decomposition reaction to reach its maximum rate from a given starting temperature under adiabatic conditions. A common safety benchmark is the TD₂₄, the temperature at which the TMRₐₔ is 24 hours.

Self-Accelerating Decomposition Temperature (SADT): The lowest temperature at which a substance in a specific packaging configuration will undergo self-accelerating decomposition. This is a critical parameter for the safe storage and transport of self-reactive substances.

These parameters are vital for process safety management and for defining emergency relief system requirements.

While DSC and ARC focus on the decomposition hazards of the final product, reaction calorimetry is used to assess the thermal risks associated with the synthesis process itself. The production of this compound involves the reaction of cyclohexanone with an oxidizing agent, which is often a highly exothermic process.

A reaction calorimeter measures the heat evolved during the chemical reaction in real-time. This information is used to determine:

Heat of Reaction (ΔHᵣ): The total energy released during the synthesis.

Heat Release Rate: The rate at which heat is produced, which is critical for ensuring that the reactor's cooling system can effectively remove the generated heat.

Adiabatic Temperature Rise (ΔTₐₔ): The theoretical temperature increase of the reaction mass if all cooling were to fail.

This data is essential for designing safe chemical processes, preventing thermal accumulation, and avoiding runaway reactions during production.

General Chemical Analysis

The analysis of this compound and its related reaction mixtures involves a variety of chemical techniques to determine its presence, concentration, and the content of other relevant substances. These methods range from simple qualitative tests to more complex quantitative analyses.

Peroxide Test Strips for Detection

Peroxide test strips offer a rapid and convenient method for the qualitative or semi-quantitative detection of peroxides. These strips are typically based on a colorimetric reaction where peroxidase transfers oxygen from the peroxide to an organic redox indicator, resulting in a colored product, often blue. sigmaaldrich.com The intensity of the color corresponds to the concentration of peroxide and can be compared to a color scale provided with the test kit. sigmaaldrich.comhazmatresource.com

While straightforward, the use of test strips for detecting peroxides in non-aqueous solutions like cyclohexanone can present challenges. Standard test strips are often designed for aqueous samples, and the miscibility of cyclohexanone with the aqueous layer required for the test can interfere with the results. rssl.com To overcome this, extraction techniques such as solid phase extraction or simple liquid-liquid extraction may be necessary to transfer the peroxide from the organic matrix to an aqueous layer that can then be tested. rssl.com The choice of test strip brand can also be crucial, as some may perform better than others in the presence of residual organic solvent. rssl.com

Table 1: Characteristics of Peroxide Test Strips

FeatureDescription
Principle Colorimetric reaction based on a redox indicator. sigmaaldrich.com
Application Rapid screening for the presence and approximate concentration of peroxides. sigmaaldrich.com
Measurement Range Varies by product, with some designed for low-level detection (e.g., 0-100 ppm) and others for higher concentrations. hazmatresource.comecolab.com
Challenges Interference from organic solvents like cyclohexanone may require sample preparation such as liquid extraction. rssl.com

Titration Assay Techniques (Manual and Potentiometric)

Titration is a classic and reliable quantitative method for determining the concentration of peroxides. The most common method is iodometric titration, where the peroxide reacts with an excess of potassium iodide in an acidic solution to liberate iodine. cloudfront.net The liberated iodine is then titrated with a standard solution of sodium thiosulfate, typically using a starch indicator to detect the endpoint, which is signaled by the disappearance of the blue color. cloudfront.net

The general reactions are as follows:

Reaction with Iodide: R-OOH + 2I⁻ + 2H⁺ → R-OH + I₂ + H₂O

Titration with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

This technique can be performed manually or can be automated using a potentiometric titrator. mt.com Potentiometric titration measures the change in potential of the solution as the titrant is added, and the endpoint is determined from the inflection point of the titration curve. mt.com This method is particularly useful for colored or turbid solutions where a visual endpoint would be difficult to discern. It has been successfully applied to determine hydrogen peroxide content in the presence of organic compounds. researchgate.netrsc.org

Atomic Absorption Spectroscopy (AAS) for Metal Content

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for determining the concentration of specific metal elements in a sample. azom.com The principle involves atomizing the sample, typically by a flame or a graphite (B72142) furnace, and then passing a beam of light of a specific wavelength through the atomic vapor. azom.compgeneral.com Atoms of the target metal will absorb this light, and the amount of absorption is proportional to the concentration of the metal in the sample. pgeneral.com

In the context of this compound, AAS is not used to analyze the peroxide itself but is crucial for quality control and in studies involving catalysts. For instance, it can be used to detect trace metal impurities in the starting materials or the final product, which could affect the stability or reactivity of the peroxide. In catalytic studies, AAS can determine the metal content of the catalysts used in the synthesis of this compound or in subsequent reactions where it is used as an initiator. libretexts.orglibretexts.org

Table 2: Application of AAS in this compound Context

ApplicationPurpose
Quality Control To quantify trace metal impurities in raw materials and final products.
Catalyst Characterization To determine the concentration of active metals in heterogeneous or homogeneous catalysts used in related processes.

N₂ Adsorption/Desorption for Surface Area and Porosity

Nitrogen adsorption/desorption is a standard technique for characterizing the textural properties of porous materials, particularly catalysts that may be used in the synthesis of this compound. mpg.de The method involves measuring the amount of nitrogen gas that adsorbs onto the surface of a material at liquid nitrogen temperature (-196 °C) as a function of relative pressure. nih.gov

From the resulting adsorption-desorption isotherm, several key parameters can be calculated:

Specific Surface Area: The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the surface area based on the monolayer adsorption of nitrogen. nih.gov

Pore Volume: The total volume of the pores is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation. nih.gov

Pore Size Distribution: Methods like the Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) are applied to the desorption branch of the isotherm to determine the distribution of pore sizes within the material. nih.govresearchgate.net

This information is vital for understanding the performance of heterogeneous catalysts, as the surface area and pore structure can significantly influence catalytic activity and selectivity in reactions such as the oxidation of cyclohexanone. researchgate.net

Kinetic Studies and Modeling Approaches

Understanding the reaction kinetics is fundamental to controlling the synthesis and application of this compound. Kinetic studies focus on the rates of chemical reactions and the factors that influence them.

Reaction Rate Determination

The determination of reaction rates for processes involving this compound typically involves monitoring the change in concentration of reactants or products over time. uvm.edu For example, in the synthesis of this compound from cyclohexanone and hydrogen peroxide, the rate can be determined by measuring the disappearance of the reactants or the appearance of the peroxide product. google.com

Experimental approaches to determine reaction rates include:

Sampling and Analysis: Aliquots are taken from the reaction mixture at specific time intervals and analyzed using techniques like titration or chromatography to determine the concentration of the species of interest.

Spectroscopic Methods: If a reactant or product has a distinct spectroscopic signature, its concentration can be monitored in real-time. For instance, in studies of cyclohexanone monooxygenase, which involves a peroxide intermediate, double-mixing stopped-flow techniques are used to follow rapid spectral changes of flavin-peroxide intermediates. nih.govacs.org

The data obtained from these experiments (concentration versus time) are then used to determine the reaction order with respect to each reactant and to calculate the rate constant (k) for the reaction. uvm.edu For instance, the rate of oxidation of cyclohexanol (B46403) can be studied by tracking the accumulation of products like cyclohexanone and hydroperoxides over time. researchgate.net Kinetic models can then be developed to describe the reaction mechanism and predict the reaction behavior under different conditions. rsc.orgresearchgate.net

Table 3: Example of Reaction Data for this compound Synthesis

Note: The following data is illustrative, based on findings from patent literature describing the synthesis, and is intended to demonstrate how reaction parameters influence outcomes.

CatalystSolventCyclohexanone Conversion (%)This compound Selectivity (%)
Titanium-silicon molecular sieveNone89.7898.37
Titanium-silicon molecular sieveCyclohexane (B81311)93.2399.24
Titanium-silicon molecular sieveCyclohexane98.9499.53
Titanium-silicon molecular sievetert-Butanol (B103910)96.2799.34
Data derived from a representative synthesis process where cyclohexanone is reacted with hydrogen peroxide at 70°C for 2 hours. google.com

Apparent Activation Energy Determination

The apparent activation energy (Ea) is a critical parameter in assessing the thermal stability of this compound. It represents the minimum energy required to initiate its decomposition. Various analytical techniques, primarily based on thermal analysis, are employed to determine this value. Methods such as Differential Scanning Calorimetry (DSC) are utilized to measure the heat flow associated with the decomposition of the compound as a function of temperature.

Isoconversional methods are commonly applied to analyze the data obtained from thermal analysis experiments conducted at different heating rates. These methods allow for the calculation of the apparent activation energy without assuming a specific reaction model. Two such widely used techniques are the Friedman and the Flynn-Wall-Ozawa (FWO) methods. Research into the thermal hazard of this compound has yielded specific values for its apparent activation energy. Using the Friedman method, the apparent activation energy for the decomposition of this compound has been determined to be in the range of 98-85 kJ/mol. researchgate.net When employing the Ozawa method, the calculated range is between 110-100 kJ/mol. researchgate.net

These values are essential for understanding the sensitivity of this compound to temperature changes and for establishing safe handling and storage procedures. The variation in the activation energy values obtained from different methods can be attributed to the different mathematical approaches and assumptions inherent in each technique.

Apparent Activation Energy of this compound Decomposition

Isoconversional MethodApparent Activation Energy (Ea) Range (kJ/mol)
Friedman98 - 85
Ozawa110 - 100

Kinetic Modeling for Process Simulation

Kinetic modeling is a powerful tool used to simulate the behavior of chemical processes, providing insights into reaction mechanisms, predicting thermal hazards, and optimizing process safety. For a thermally sensitive compound like this compound, kinetic modeling is crucial for simulating its decomposition under various conditions. This is particularly important for preventing runaway reactions during its production, storage, and transportation. researchgate.net

The process involves using kinetic parameters derived from experimental data, such as that obtained from DSC and Accelerating Rate Calorimetry (ARC), to build a mathematical model of the decomposition reaction. researchgate.net This model can then be used in process simulation software to predict the thermal behavior of this compound on an industrial scale. Advanced software, such as Advanced Kinetics and Technology Solutions (AKTS), is often employed to analyze the kinetic data and perform these simulations. researchgate.net

Key outputs from such simulations include the prediction of critical safety parameters like the Time to Maximum Rate under adiabatic conditions (TMRad) and the Self-Accelerating Decomposition Temperature (SADT). The TMRad indicates the time available before a runaway reaction reaches its maximum velocity under adiabatic conditions, which is a worst-case scenario where no heat is lost to the surroundings. The SADT is the lowest temperature at which a substance in a specific packaging can undergo a self-accelerating decomposition. For example, under ideal adiabatic conditions, the initial temperature for a TMRad of 24 hours (also known as TD24) for this compound has been predicted to be as low as 6.2 °C. researchgate.net

These simulations, which incorporate heat balance and kinetic descriptions, allow for the assessment of how factors like scale, geometry, heat transfer, and ambient temperature affect the heat accumulation process. researchgate.net This information is invaluable for designing safe storage tanks and defining emergency response procedures.

Key Parameters in Kinetic Modeling for this compound Safety Simulation

ParameterDescriptionSignificance
Kinetic Parameters (Ea, etc.)Values derived from experimental thermal analysis (DSC, ARC) that describe the rate of decomposition.Forms the basis of the predictive model for thermal behavior.
Time to Maximum Rate under adiabatic conditions (TMRad)The time it takes for the rate of a runaway reaction to reach its maximum under conditions of no heat loss.A critical indicator for emergency response planning.
Self-Accelerating Decomposition Temperature (SADT)The lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition.Essential for defining safe storage and transport temperatures.

Safety and Hazard Assessment in Cyclohexanone Peroxide Research and Industrial Contexts

Thermal Hazard Analysis and Prediction

A critical aspect of managing the risks associated with cyclohexanone (B45756) peroxide involves a detailed analysis of its thermal hazards. This is achieved through a combination of experimental calorimetry and computational modeling to predict its behavior under various conditions.

Determination of Heat of Decomposition (ΔHd)

Self-Accelerating Decomposition Temperature (SADT) and Time to Maximum Rate (TMRad)

The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. nouryon.com For a commercial formulation of cyclohexanone peroxide, Cyclonox LE-50, the SADT has been determined to be 50°C. nouryon.com This value is a critical shipping and storage parameter, indicating the maximum allowable temperature to prevent a thermal runaway event.

The Time to Maximum Rate under adiabatic conditions (TMRad) is another vital safety parameter. It represents the time it takes for the rate of a decomposition reaction to reach its maximum under conditions where no heat is exchanged with the surroundings. A TMRad of 24 hours is often used as a benchmark for determining safe operating temperatures. purdue.edu While specific TMRad values for this compound are not detailed in the available search results, the methodology for its determination involves analyzing data from adiabatic calorimetry, such as Accelerating Rate Calorimetry (ARC). bit.edu.cn

ParameterDescriptionValue/Methodology
ΔHd Heat of DecompositionDetermined using Differential Scanning Calorimetry (DSC). bit.edu.cn
SADT Self-Accelerating Decomposition Temperature50°C for Cyclonox LE-50. nouryon.com
TMRad Time to Maximum Rate (adiabatic)Determined using Accelerating Rate Calorimetry (ARC). bit.edu.cn

Finite Element Analysis (FEA) for Heat Accumulation and Explosion Simulation

To further understand and predict the behavior of this compound under various scenarios, Finite Element Analysis (FEA) is employed. This computational method allows for the simulation of heat accumulation and potential explosions by considering factors such as the scale of storage, geometry of the container, heat transfer characteristics, thermal conductivity, and ambient temperature. bit.edu.cn

Research has included explosion simulations for the thermal behavior of a 100 kg storage tank of this compound at different temperatures. bit.edu.cn These simulations are invaluable for elucidating the potential consequences of a thermal runaway event and for designing safer storage facilities. By modeling the complex interplay of heat generation and dissipation, FEA can help identify critical conditions that could lead to an explosion and inform the development of preventative measures.

Runaway Reaction Prevention and Control

The prevention and control of runaway reactions are of utmost importance in the industrial production and handling of this compound. This involves careful process design, strict adherence to operating conditions, and an awareness of potential contaminants that can initiate rapid decomposition.

Process Design and Operating Conditions for Safety

The safe synthesis of this compound requires meticulous control over the reaction process. The reaction is typically exothermic, and effective heat removal is critical to prevent a temperature increase that could trigger a runaway decomposition. researchgate.net Key considerations in process design include:

Reactor Type: Utilizing reactors with efficient heat exchange capabilities.

Reactant Addition: Controlled and gradual addition of reactants to manage the rate of heat generation.

Temperature Control: Maintaining a stable and low reaction temperature. For instance, a patented method for producing cyclohexanone oxime, a related process, specifies a reaction temperature between 70°C and 100°C. google.com

Agitation: Ensuring proper mixing to maintain uniform temperature throughout the reactor and prevent localized hot spots.

A parametric sensitivity analysis applied to this compound reactions in semi-batch reactors has shown that minor disturbances in input parameters can lead to significant variations in thermal behavior, including marginal ignition and thermal runaway. researchgate.net This underscores the importance of robust process control systems.

Role of Catalytic Impurities in Initiating Rapid Decomposition

The presence of catalytic impurities can dramatically lower the decomposition temperature of this compound and accelerate the rate of decomposition, leading to a dangerous situation. nih.gov Transition metals, in particular, are known to be potent catalysts for peroxide decomposition. researchgate.netproakademia.eu

Common catalytic impurities include:

Cobalt

Iron

Manganese

Nickel

Vanadium

These metals can be introduced into the process through raw materials, corrosion of equipment, or other sources. Even trace amounts of these impurities can be sufficient to initiate a rapid and uncontrolled decomposition. nih.gov Therefore, stringent quality control of raw materials and the use of appropriate materials of construction for reactors and storage tanks are essential safety measures. The catalytic effect of these metals proceeds through redox reactions that generate free radicals, which then propagate the decomposition chain reaction. proakademia.eu

Safe Handling and Storage Protocols for this compound

This compound is a highly reactive organic peroxide that requires strict adherence to safety protocols to mitigate the risk of incidents in both research and industrial settings. Proper handling and storage are paramount to preventing accidental decomposition, which can lead to fires, explosions, and the release of hazardous materials.

Management of Peroxide-Forming Compounds

This compound is categorized among compounds that can form explosive peroxides, particularly when concentrated. yale.edufsu.edu The management of such compounds involves a multi-faceted approach to minimize the risk of peroxide formation and accumulation.

Key Management Strategies:

Inventory Control: Purchase only the necessary quantities of this compound to ensure it is used within its safe shelf life. uwyo.edu All containers should be dated upon receipt and again when first opened to track their age. vumc.orgpitt.edu

Inhibitor Monitoring: Many peroxide-forming chemicals are supplied with inhibitors to prevent peroxide formation. louisville.edu However, these inhibitors can be depleted over time, especially after a container has been opened. louisville.edu Distillation can also remove inhibitors, making the solvent immediately susceptible to peroxide formation. yale.edulouisville.edu

Regular Testing: Periodic testing for the presence of peroxides is crucial, especially for older containers or before any concentration process like distillation or evaporation. sigmaaldrich.comyale.edunih.gov Commercially available test strips can provide a semi-quantitative measure of peroxide concentration. nih.gov A peroxide concentration of 100 ppm is often cited as a control point, above which the material may be considered hazardous for certain operations. uwyo.eduutexas.edu

Visual Inspection: Before handling, visually inspect containers for any signs of peroxide formation, such as the presence of crystals, discoloration, or liquid stratification. yale.eduvumc.org If any of these signs are observed, the container should not be moved or opened, and expert assistance should be sought for its disposal. vumc.orgpitt.edu

Risks of Concentration by Evaporation/Distillation

One of the most significant hazards associated with this compound and other peroxide-forming compounds is the risk of explosion during concentration processes. princeton.edu Peroxides are generally less volatile than their parent compounds, leading to their concentration in the residual liquid during evaporation or distillation. yale.edufsu.edu

Mitigation of Concentration Risks:

Pre-testing: Always test the liquid for peroxides before starting any distillation or evaporation process. sigmaaldrich.comyale.edu

Avoid Distilling to Dryness: Never distill peroxide-forming chemicals to dryness. nih.govutexas.edupdx.edu It is recommended to leave at least 10-20% of the initial volume as a residue. fsu.edupitt.edu

Use of Inert Atmosphere: Conducting distillations under an inert atmosphere, such as nitrogen, can help to reduce the potential for peroxide formation. fsu.eduharvard.edu

Addition of Non-Volatile Diluents: Adding a high-boiling, non-volatile organic compound like mineral oil to the distillation flask can help to dilute the concentration of any remaining peroxides in the residue. fsu.edu

Mitigation of Friction, Impact, and Heat Sensitivity

This compound is sensitive to friction, impact, and heat, any of which can initiate a rapid and violent decomposition. unl.edunouryon.com

Table 1: Factors Increasing Sensitivity and Corresponding Mitigation Strategies

Sensitivity Factor Mitigation Strategy
Friction Avoid using metal spatulas or stirring bars which can introduce metallic contaminants and cause friction. princeton.edupdx.edu Use ceramic, Teflon, or wooden implements instead. princeton.edu Ensure container caps (B75204) can be opened and closed smoothly without generating friction. fsu.edu
Impact Handle containers of this compound with care to avoid dropping or mechanical shock. compositesone.com

| Heat | Store in a cool, dark place away from heat sources and direct sunlight. louisville.eduharvard.edukawamia.com Do not store near other flammable or combustible materials. nj.gov Use water spray to keep fire-exposed containers cool. nj.gov |

Contamination with incompatible materials such as strong acids, bases, metals, and reducing agents can significantly lower the decomposition temperature of organic peroxides. unl.educompositesone.com

Emergency Preparedness for this compound Incidents

Effective emergency preparedness is critical for minimizing the consequences of an incident involving this compound. This includes having clear procedures for spills, fires, and personnel exposure.

Spill Response:

Small Spills: For small liquid spills, absorb the material with an inert, damp, non-combustible material like vermiculite (B1170534) or sand. noaa.gov The collected material should be placed in a loosely covered plastic container for disposal. noaa.gov For solid spills, the material should be kept wet with an appropriate inert solvent. yale.edufsu.edu

Large Spills: In the event of a large spill, the area should be evacuated, and all ignition sources eliminated. noaa.gov The spill should be wet down with water and diked for later disposal. noaa.gov Cleanup should only be performed by trained personnel under the supervision of a specialist. noaa.gov

Fire Response:

Extinguishing Agents: For small fires, water spray, fog, dry chemical, carbon dioxide, or regular foam can be used. noaa.govnih.gov For large fires, the area should be flooded with water from a distance. noaa.govnih.gov

Container Cooling: Containers exposed to fire should be cooled with large quantities of water to prevent them from exploding. nj.govnoaa.gov

Evacuation: In case of a large fire, an initial evacuation of at least 250 meters (800 feet) in all directions should be considered. noaa.govnoaa.gov

First Aid:

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. nj.govnoaa.gov Seek medical attention. noaa.gov

Skin Contact: Quickly remove contaminated clothing and wash the affected skin area with plenty of soap and water. nj.govnoaa.gov

Inhalation: Remove the individual to fresh air. kawamia.comchemius.net If breathing is difficult, provide respiratory support and seek immediate medical attention. nj.govchemius.net

Ingestion: Do not induce vomiting. noaa.gov If the person is conscious, have them drink water or milk and seek immediate medical attention. noaa.gov

Table 2: Emergency Contact Information

Emergency Service Contact Information
Fire Department [Insert Local Fire Department Number]
Poison Control Center [Insert Local Poison Control Center Number]

| Environmental Health & Safety | [Insert Institutional/Company EHS Number] |

Theoretical and Computational Studies of Cyclohexanone Peroxide Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard approach for studying reaction mechanisms due to its favorable balance of computational cost and accuracy. mdpi.com DFT calculations are employed to map the potential energy surface of a reaction, identifying the lowest energy pathways between reactants and products. This involves optimizing the geometries of reactants, products, intermediates, and the transition states that connect them, thereby revealing the step-by-step mechanism of a chemical reaction.

In the field of peroxide chemistry, DFT has been instrumental in elucidating complex reaction cycles. For example, in studies of the Fenton reaction, which involves the decomposition of hydrogen peroxide, DFT calculations have been used to propose detailed multi-stage mechanisms. semanticscholar.orgrsc.org These studies calculate the activation energy for critical steps such as the cleavage of the O-O bond, providing insights into the nature of the reactive oxidizing species. semanticscholar.org

While direct DFT studies on cyclohexanone (B45756) peroxide are specific, the principles are demonstrated in related systems. For instance, the mechanism for the ammoximation of cyclohexanone using hydrogen peroxide over titanium silicalite (TS-1) catalysts to form cyclohexanone oxime has been proposed by combining experimental results with DFT calculations. researchgate.net Such studies help to understand how reactants are activated and transformed at the molecular level. Theoretical calculations have also been applied to determine fundamental thermochemical properties. A study on the diperoxide of cyclohexanone (DPCH) utilized semiempirical, ab initio, and DFT methods to calculate its enthalpy of formation, showing satisfactory agreement with experimental values. mdpi.com

Table 1: Calculated Enthalpy of Formation for Diperoxide of Cyclohexanone (DPCH) Using Various Theoretical Methods. mdpi.com
MethodBasis SetCalculated Enthalpy of Formation (kJ/mol)
AM1--314.2
PM3--376.6
MNDO--214.2
Hartree-Fock3-21G-404.2
Hartree-Fock6-31G-398.3
Hartree-Fock6-311G-395.0
DFT (B3LYP)6-31G-402.5

Quantum-Chemical Studies of Peroxide Interactions

Quantum-chemical studies provide a deeper understanding of the electronic structure, bonding, and non-covalent interactions of peroxide compounds. These investigations are crucial for explaining the characteristic reactivity of the peroxide O-O bond. By applying various computational methods, researchers can analyze how cyclohexanone peroxide interacts with other molecules, such as solvents or catalysts, and probe its intrinsic molecular properties.

A key application of these methods is the determination of fundamental thermodynamic data. In a combined experimental and theoretical study, the enthalpy of formation of the diperoxide of cyclohexanone was determined. mdpi.com The theoretical part of the study employed both ab initio Hartree-Fock methods and DFT to complement the experimental calorimetric data, providing a robust value for this important property. mdpi.com Such studies highlight how computational chemistry can validate and enrich experimental findings.

Furthermore, computational studies on related peroxide species offer insights applicable to this compound. High-level electronic structure calculations on cyclohexyl hydroperoxide have been used to investigate its vibrational spectroscopy and the dissociation dynamics of the O-O bond. rsc.org These types of studies help to establish trends in bond dissociation energies across different organic hydroperoxides, which is a critical parameter governing their thermal stability and reactivity. rsc.org The insights from enzymatic systems, such as the cyclohexanone monooxygenase enzyme, also reveal the subtle peroxide interactions that can be modeled. In this enzyme, a flavin C4a-peroxide intermediate is responsible for oxygenating cyclohexanone, and it exists in equilibrium with its protonated hydroperoxide form, with a pKa of 8.4. nih.gov Quantum-chemical calculations are well-suited to explore such protonation states and their impact on reactivity.

Simulation of Catalytic Performance and Reaction Pathways

Computational simulations are indispensable for the rational design of catalysts and for understanding their performance in reactions involving peroxides. These models can simulate the entire catalytic cycle, identify rate-determining steps, and predict how modifications to a catalyst's structure can enhance its activity and selectivity.

DFT calculations are frequently used to model the interaction between a substrate, like cyclohexanone or its peroxide derivatives, and the active site of a catalyst. For example, in studies of cyclohexene (B86901) oxidation and peroxide decomposition over spinel oxide catalysts, DFT+U calculations were used to investigate the catalyst's surface structure. rsc.org These simulations revealed that the (111) facet was the most prominent and that the presence of Co²⁺ cations at octahedral sites was essential for the decomposition of peroxides. rsc.org

Simulations have also been pivotal in mapping out reaction pathways in catalytic processes. The reaction pathway for the ammoximation of cyclohexanone with ammonia (B1221849) and hydrogen peroxide over a titanium silicalite (TS-1) catalyst was elucidated using a combination of experimental data and computational modeling. researchgate.netcardiff.ac.uk These studies suggest the reaction proceeds via the oxidation of an imine intermediate formed in situ. researchgate.net Furthermore, simulations can explain the enhanced performance of modified catalysts. The improved activity of Au-Pd nanoalloy catalysts in the in situ production of H₂O₂ for cyclohexanone ammoximation was attributed to the modification of Pd oxidation states, a finding supported by computational analysis and experimental XPS data. cardiff.ac.ukacs.org

Table 2: Examples of Computational Studies on Catalytic Systems for Peroxide Reactions.
Catalytic SystemReactionComputational MethodKey FindingReference
Titanium Silicalite (TS-1)Ammoximation of cyclohexanone with H₂O₂DFTThe reaction proceeds mainly via the oxidation of an imine formed from the ketone and ammonia. researchgate.net
CoₓFe₃₋ₓO₄ Spinel OxidesDecomposition of hydroperoxidesDFT+UThe (111) facet is the most prominent surface, and Co²⁺ at octahedral sites is crucial for activity. rsc.org
Au-Pd/TS-1 NanoalloysIn situ H₂O₂ synthesis for cyclohexanone ammoximation(Supported by XPS data)Improved activity is linked to the modification of Pd oxidation states influenced by Au. cardiff.ac.ukacs.org

Future Directions and Emerging Research Areas in Cyclohexanone Peroxide Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of cyclohexanone (B45756) peroxide often involves harsh reaction conditions and catalysts that can lead to environmental pollution. Current research is intensely focused on developing new synthetic methods that are not only efficient but also environmentally benign. A key area of development is the use of hydrogen peroxide as a green oxidant in conjunction with novel catalysts.

One promising approach involves the use of titanium silicon molecular sieves as catalysts for the reaction between cyclohexanone and hydrogen peroxide. google.com This method allows the reaction to proceed under mild conditions, often in a single step, with high conversion rates and selectivity for cyclohexanone peroxide. google.com Research has demonstrated that this process is simple to control, generates no by-products, and the catalyst is easily recycled and reused, aligning with the principles of green chemistry. google.com Another innovative strategy is the in-situ production of hydrogen peroxide from molecular H2 and O2, which can then be used for cyclohexane (B81311) oxidation, offering an attractive alternative to traditional industrial methods. cardiff.ac.uk

Table 1: Comparison of Synthetic Routes for this compound

Feature Traditional Method Novel Titanium-Silicon Molecular Sieve Method
Catalyst Strong acids Titanium Silicon Molecular Sieve
Oxidant Ozone, Peracids Hydrogen Peroxide
Reaction Conditions Harsh, difficult to control Mild (e.g., 40-100°C), easy to control google.com
By-products Adipic acid, other oxidation products google.com None reported google.com
Environmental Impact Potential for pollution from acid catalysts google.com Environmentally friendly, recyclable catalyst google.com

| Yield/Selectivity | Variable, can be complex | High cyclohexanone conversion (up to 98.94%) and high peroxide selectivity (up to 99.53%) reported google.com |

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The performance of this compound synthesis is intrinsically linked to the catalytic system employed. The exploration of new catalysts is a cornerstone of current research, aiming to maximize the conversion of reactants and the selectivity towards the desired peroxide product, thereby minimizing waste and downstream processing costs.

Researchers are investigating a diverse array of catalytic materials. For instance, heterogeneous biomimetic catalysts such as per-FTPhPFe(III)OH/Al2O3 have been studied for the gas-phase oxidation of cyclohexane, yielding cyclohexanone and cyclohexanol (B46403) with high selectivity. cyberleninka.ru In the realm of electrochemical synthesis, cobalt-based electrocatalysts are being used to generate hydrogen peroxide in-situ, which then reacts with cyclohexanone in the presence of a titanium silicate-1 (TS-1) heterogeneous catalyst to produce cyclohexanone oxime, a related and critical industrial precursor. nih.gov

Table 2: Performance of Emerging Catalytic Systems in Cyclohexane/Cyclohexanone Oxidation

Catalyst System Reactants Key Products Conversion Rate Selectivity Reference
Titanium Silicon Molecular Sieve Cyclohexanone, H2O2 This compound 98.94% (Cyclohexanone) 99.53% (this compound) google.com
per-FTPhPFe(III)OH/Al2O3 Cyclohexane, H2O2 Cyclohexanone, Cyclohexanol 34% (Cyclohexane) ~80% (Cyclohexanone/Cyclohexanol) cyberleninka.ru
CoSAs/SNPs-OCNTs + TS-1 Cyclohexanone, O2, NH3 Cyclohexanone Oxime 71.7% (Cyclohexanone) 70.3% (Cyclohexanone Oxime) nih.gov
Mn-Co-TUD-1 Cyclohexane, TBHP Cyclohexanone, Cyclohexanol ~14% (Cyclohexane) ~79% (KA oil) researchgate.net

Tailoring Reactivity for Advanced Polymer and Material Applications

This compound is primarily used as a free-radical polymerization initiator and a curing agent for unsaturated polyester (B1180765) resins and plastics. turkuazpolyester.com.trnih.gov Future research is focused on tailoring its reactivity to create advanced polymers and materials with specific, high-performance properties. This involves developing specialized formulations that allow for better control over the polymerization process. archivemarketresearch.com

Emerging trends include the creation of this compound formulations with controlled release mechanisms, which can optimize reaction kinetics and improve the quality of the final polymer product. archivemarketresearch.com By modifying the peroxide structure or its formulation, researchers aim to influence initiation temperatures and decomposition rates. For example, in the production of Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC) resins, specific peroxide formulations are required to perform within a temperature range of 100-140°C. turkuazpolyester.com.tr The development of high-purity formulations is also expanding its use into niche applications in fine chemicals and pharmaceuticals. archivemarketresearch.comdataintelo.com

In-depth Mechanistic Understanding of Complex Oxidation Processes

A fundamental understanding of the reaction mechanisms governing the formation and decomposition of this compound is crucial for optimizing industrial processes and ensuring safety. Current research employs a combination of kinetic studies, spectroscopic analysis, and computational modeling to elucidate these complex pathways.

Studies on the enzymatic oxygenation of cyclohexanone have identified a Baeyer-Villiger rearrangement as a key mechanism. acs.org Using advanced techniques like double-mixing stopped-flow spectrophotometry, researchers have identified specific intermediates, such as a flavin C4a-peroxide, and confirmed its role as the active nucleophilic species that oxygenates the substrate. acs.org In other systems, particularly those involving metal catalysts, radical-mediated pathways are being investigated. Kinetic studies of cyclohexane oxidation with tert-butyl hydroperoxide (TBHP) suggest a surface-mediated reaction that may follow a radical-driven Eley–Rideal mechanism. The initial oxidation of cyclohexane typically forms cyclohexyl hydroperoxide (CHHP) as a primary intermediate, which then decomposes to form cyclohexanone and cyclohexanol. cardiff.ac.ukgoogle.com Understanding the factors that control the formation and subsequent reaction of these intermediates is key to improving selectivity.

Integration with Green Chemistry and Sustainable Chemical Manufacturing

The principles of green chemistry are a major driving force in the evolution of this compound production and use. The overarching goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. quizlet.com

Advanced Safety Methodologies and Predictive Modeling for Industrial Scale-Up

Given the inherent thermal instability of organic peroxides, ensuring safety during manufacturing, storage, and transportation is paramount. researchgate.net An emerging research area is the development of advanced safety methodologies that move beyond simple characterization to predictive modeling, enabling a more proactive approach to hazard management during industrial scale-up.

This involves the use of sophisticated thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), to gather precise data on decomposition kinetics and heat release. researchgate.net This data is then used to develop robust kinetic models. A significant advancement is the application of the Quantitative Structure-Property Relationship (QSPR) approach to predict the reactivity hazards of organic peroxides based on their molecular structure. researchgate.net QSPR models can estimate critical safety parameters like the onset temperature of decomposition and the Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a packaged peroxide will undergo a runaway reaction. researchgate.netamericanchemistry.com Furthermore, finite element analysis (FEA) is being employed to simulate the thermal behavior of large-scale storage and transport containers, helping to predict and prevent thermal runaway incidents by modeling the effects of scale, geometry, and heat transfer. researchgate.net

Table 3: Key Parameters in Advanced Safety Modeling for Organic Peroxides

Parameter Description Method of Determination Application
SADT (Self-Accelerating Decomposition Temperature) The lowest temperature at which a substance in a specific package will undergo self-accelerating decomposition. americanchemistry.com Experimental testing, Predictive modeling (QSPR) Determines safe storage and transport temperatures. americanchemistry.com
TMRad (Time to Maximum Rate under Adiabatic Conditions) The time it takes for a substance to reach its maximum decomposition rate under adiabatic (no heat loss) conditions. researchgate.net Adiabatic calorimetry (ARC), Kinetic simulation Assesses the severity and speed of a potential runaway reaction.
Heat of Decomposition (ΔHd) The total amount of heat released during the decomposition of the peroxide. Differential Scanning Calorimetry (DSC) Used in kinetic and thermal models to predict the potential for thermal runaway. researchgate.net

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | Isoconversional kinetic analysis from DSC/ARC data | A key input for kinetic models to predict reaction rates at different temperatures. researchgate.net |

Q & A

Q. What are the primary methods for synthesizing cyclohexanone peroxide, and how do reaction conditions influence product yield?

this compound is synthesized via the oxidation of cyclohexane using hydrogen peroxide as a green oxidant. Key factors include reaction time, temperature, oxidant volume, and catalyst type. For example, using H₄[α-SiW₁₂O₄₀]/Zr as a catalyst at 80°C for 2 hours with 3 mL H₂O₂ yielded 23.6% cyclohexanone as the primary product . Optimization requires systematic variation of parameters and validation through gas chromatography (GC) to quantify selectivity and conversion rates.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability?

Common techniques include:

  • Gas Chromatography (GC): Quantifies product distribution (e.g., cyclohexanone vs. cyclohexanol) .
  • Differential Scanning Calorimetry (DSC): Assesses thermal stability and decomposition kinetics .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., peroxide O-O bonds) . Cross-validation using multiple methods reduces measurement uncertainty and ensures reproducibility.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as a hazardous peroxide-forming compound. Protocols include:

  • Regular Peroxide Testing: Use iodide-based test strips to detect peroxide formation in stored samples .
  • Controlled Storage: Store in opaque containers at ≤20°C, away from light and reducing agents .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection to minimize exposure .

Advanced Research Questions

Q. How can conflicting data on this compound’s decomposition pathways be resolved?

Discrepancies in decomposition mechanisms (e.g., radical vs. ionic pathways) often arise from differences in experimental conditions (e.g., solvent polarity, temperature). To resolve contradictions:

  • Controlled Replication: Repeat experiments under identical conditions using standardized reagents.
  • Advanced Spectroscopic Methods: Employ electron paramagnetic resonance (EPR) to detect radical intermediates .
  • Computational Modeling: Validate mechanisms via density functional theory (DFT) simulations .

Q. What methodologies optimize the catalytic efficiency of this compound in oxidation reactions?

  • Catalyst Screening: Test heterogeneous catalysts (e.g., Zr-based frameworks) to enhance reaction selectivity .
  • Kinetic Studies: Use pseudo-first-order rate models to identify rate-limiting steps .
  • In Situ Monitoring: Implement real-time GC or Raman spectroscopy to track intermediate formation .

Q. How do solvent systems and stabilizers affect the long-term stability of this compound?

Stability is influenced by:

  • Solvent Polarity: Aprotic solvents (e.g., diethyl ether) reduce hydrolysis rates .
  • Stabilizer Additives: Phthalate esters (e.g., dioctyl phthalate) inhibit premature decomposition .
  • Accelerated Aging Tests: Use elevated temperatures to model degradation over time, validated by Arrhenius kinetics .

Q. What statistical approaches are recommended for analyzing variability in this compound synthesis data?

  • Design of Experiments (DoE): Apply factorial designs to isolate significant variables (e.g., temperature vs. catalyst loading) .
  • Error Propagation Analysis: Quantify uncertainties from GC measurements using standard deviation propagation .
  • Multivariate Regression: Correlate reaction parameters with yield outcomes to build predictive models .

Methodological Best Practices

Q. How should researchers structure a hypothesis-driven study on this compound’s reactivity?

  • Framework: Use the PICO framework (Population: reaction system; Intervention: variable tested; Comparison: control conditions; Outcome: yield/stability) .
  • Hypothesis Formulation: Example: “Increasing H₂O₂ concentration will enhance cyclohexanone selectivity due to improved oxidant availability.”
  • Ethical Alignment: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .

Q. What strategies ensure robust data presentation in publications involving this compound?

  • Raw Data Inclusion: Append large datasets (e.g., GC chromatograms) while highlighting processed data in the main text .
  • Uncertainty Reporting: Specify confidence intervals for kinetic parameters and purity assays .
  • Reproducibility Checklists: Document reagent sources (e.g., Merck for ACS-grade chemicals) and instrument calibration protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.